1,2,3-Thiadiazole-5-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2H-thiadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-1-3-4-6-2/h1,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSRTHGBBTPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447092 | |
| Record name | 1,2,3-Thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69893-92-1 | |
| Record name | 1,2,3-Thiadiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,3-thiadiazole-5-thiol vs 1,3,4-thiadiazole-2-thiol isomer comparison
This guide provides an in-depth technical analysis comparing 1,2,3-thiadiazole-5-thiol and 1,3,4-thiadiazole-2-thiol .[1] These isomers, while sharing the same molecular formula (
Structural Dynamics, Synthesis, and Reactivity Profiles
Executive Summary
The distinction between This compound and 1,3,4-thiadiazole-2-thiol represents a classic case of structural isomerism dictating chemical fate.[1]
-
1,3,4-Thiadiazole-2-thiol is a chemically robust scaffold, widely used as a corrosion inhibitor and pharmacophore (e.g., acetazolamide).[1] It exists primarily as a stable thione tautomer.[2]
-
This compound is inherently unstable.[1] The contiguous
linkage makes the ring susceptible to thermal and base-induced decomposition, often extruding nitrogen gas ( ) to form reactive thioketenes.[2] Consequently, it is rarely isolated as a free thiol but rather utilized as a transient intermediate or stable derivative (thiolate/thioether).[2]
Structural Divergence & Tautomerism
The fundamental difference lies in the heteroatom connectivity.[2] The 1,3,4-isomer is symmetrical, imparting high aromatic stabilization. The 1,2,3-isomer possesses a "masked" diazo character.
Tautomeric Equilibrium
Both isomers undergo thione-thiol tautomerism, but the equilibrium constants (
Figure 1: Tautomeric equilibrium of 1,3,4-isomer vs. ring-opening decomposition of the 1,2,3-isomer.[1]
Synthetic Pathways[2][3][4][5][6][7]
The synthesis of these isomers requires fundamentally different strategies. The 1,3,4-isomer is built via condensation, while the 1,2,3-isomer typically involves cyclization of hydrazones.
Synthesis of 1,3,4-Thiadiazole-2-thiol (Guha Method)
The industry standard involves the reaction of hydrazine hydrate with carbon disulfide (
-
Reagents: Hydrazine hydrate,
, KOH/EtOH. -
Mechanism: Nucleophilic attack of hydrazine on
Dithiocarbazate Intramolecular cyclization ( elimination).[2]
Synthesis of 1,2,3-Thiadiazole Derivatives (Hurd-Mori Reaction)
Direct synthesis of the unsubstituted 5-thiol is difficult due to stability issues.[1][2] The ring is generally constructed using the Hurd-Mori reaction :
-
Precursor:
-methylene ketone hydrazones (usually with an electron-withdrawing group at the carbonyl).[1][2] -
Reagent: Thionyl chloride (
).[2][3] -
Mechanism: The thionyl chloride activates the hydrazone, leading to cyclization and formation of the 1,2,3-thiadiazole ring.[4] To obtain a thiol derivative, the 5-position must be functionalized post-cyclization or via specific thiocarbonyl precursors (Pecherer-Hurd modification).[1][2]
Reactivity & Stability Profile
This section highlights the critical "Go/No-Go" decision criteria for researchers selecting a scaffold.
| Feature | 1,3,4-Thiadiazole-2-thiol | This compound |
| Thermal Stability | High: Stable >200°C. | Low: Decomposes to release |
| Base Stability | High: Forms stable thiolate salts.[1][2] | Low: Undergoes ring cleavage (Pecherer-Hurd).[1][2] |
| Dominant Reactivity | Nucleophilic (S-alkylation).[1][2] | Electrophilic (Masked Thioketene).[1][2] |
| Primary Use Case | Stable drug scaffold, Corrosion inhibitor.[2] | Photo-labile probes, Cross-linking agents.[1][2] |
The "Nitrogen Extrusion" Phenomenon (1,2,3-Isomer)
The 1,2,3-thiadiazole ring is essentially a "caged" diazothioketone. Under thermal stress or photolysis, it loses molecular nitrogen:
Experimental Protocols
Protocol A: Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol
A robust, self-validating protocol for the stable isomer.[1]
Materials:
-
Carbon Disulfide (
) (0.1 mol)[1][2] -
Anhydrous Sodium Carbonate (
) (0.05 mol)[1][2] -
Absolute Ethanol (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Mixing: Dissolve thiosemicarbazide in absolute ethanol. Add anhydrous
.[2] -
Addition: Add
dropwise over 15 minutes. (Caution: is highly flammable and toxic).[2] -
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Evolution of
gas (rotten egg smell) indicates cyclization is proceeding.[2] -
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[2][5]
-
Acidification: Dissolve the residue in water (50 mL) and acidify with conc. HCl to pH 2.[2] The thiol will precipitate as a solid.[2]
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Melting point should be ~235°C (decomposition). IR spectrum should show characteristic
stretch at ~1050 cm⁻¹.[2]
Protocol B: Hurd-Mori Cyclization (1,2,3-Thiadiazole Ring Formation)
Note: This produces the ring scaffold.[1][4] Handling the 5-thiol requires immediate derivatization.[1]
Materials:
Procedure:
-
Cooling: Dissolve hydrazone in dry DCM at 0°C.
-
Cyclization: Add
dropwise (exothermic). -
Stirring: Allow to warm to room temperature and stir for 1 hour.
-
Isolation: Evaporate solvent. The residue is the 1,2,3-thiadiazole.[6][4][7][8]
-
Caution: Do not heat the crude 1,2,3-thiadiazole product excessively without verifying its decomposition temperature.
Applications & Signaling Pathways[2]
Corrosion Inhibition Mechanism (1,3,4-Isomer)
The 1,3,4-thiadiazole-2-thiol adsorbs onto metal surfaces (Cu, Fe) via chemisorption.[1] The sulfur atoms coordinate with metal ions, forming a compact, hydrophobic monolayer that blocks chloride ion attack.
Figure 2: Mechanism of corrosion inhibition by 1,3,4-thiadiazole-2-thiol.[1]
Pharmacological Relevance[1][2][11][12][13][14]
-
1,3,4-Isomer: The core of Acetazolamide (Carbonic Anhydrase Inhibitor).[2][9] The sulfonamide group is attached to the C2 position of the 1,3,4-thiadiazole ring.
-
1,2,3-Isomer: Derivatives like Acibenzolar-S-methyl (Bion) act as plant activators, inducing Systemic Acquired Resistance (SAR) in crops.[1][2]
References
-
Synthesis of 1,3,4-Thiadiazoles
-
Hurd-Mori Reaction (1,2,3-Thiadiazole Synthesis)
- BenchChem Protocols. "Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid."
-
Corrosion Inhibition Studies
-
Tautomerism in Thiadiazoles
-
1,2,3-Thiadiazole Reactivity (Pecherer-Hurd)
Sources
- 1. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. connectjournals.com [connectjournals.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. 1,3,4-Thiadiazole-2-thiol | C2H2N2S2 | CID 3034302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 5-Mercapto-1,2,3-Thiadiazole Derivatives: A Technical Guide
This technical guide details the stability profile, degradation mechanisms, and stabilization strategies for 5-mercapto-1,2,3-thiadiazole derivatives . It is designed for researchers optimizing this scaffold for pharmaceutical applications, specifically addressing the challenges of ring lability and tautomeric equilibrium.
Executive Summary
The 5-mercapto-1,2,3-thiadiazole scaffold represents a unique challenge in heterocyclic chemistry. While it offers potent biological activity (e.g., in cephalosporins like Cefuzoname), it is inherently less stable than its 1,3,4-thiadiazole isomer. Its instability arises from two distinct mechanistic pathways: thermal extrusion of nitrogen (
Fundamental Instability Mechanisms
To work with this scaffold, one must understand the forces driving its decomposition. Unlike the robust 1,3,4-thiadiazole, the 1,2,3-thiadiazole ring is a "masked" diazo compound.
The Latent Diazo Pathway (Ring-Chain Isomerism)
The defining characteristic of 5-substituted-1,2,3-thiadiazoles is their equilibrium with an acyclic
-
Mechanism: Under basic conditions, the proton on the ring nitrogen (or the thiol proton) is removed, facilitating ring opening to form a diazothiolate .
-
Consequence: This acyclic intermediate is highly reactive. It can:
-
Recyclize to the original thiadiazole (reversible).
-
Lose
to form a thioketene (irreversible decomposition). -
Rearrange to a 1,2,3-triazole derivative (if an amine nucleophile is present, analogous to the Dimroth rearrangement).
-
Thermal Decomposition ( Extrusion)
1,2,3-Thiadiazoles are the only thiadiazole isomers that undergo thermal fragmentation to release molecular nitrogen.
-
Threshold: Unsubstituted 1,2,3-thiadiazoles typically decompose at >160°C, but electron-withdrawing groups (EWGs) at the 4-position or electron-donating groups (EDGs) at the 5-position (like the mercapto group) can significantly lower this threshold.
-
Product: Decomposition yields highly reactive thioketenes , which rapidly polymerize or react with nucleophiles.
Thiol-Thione Tautomerism
The 5-mercapto-1,2,3-thiadiazole exists in equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.
-
Thiol Form: Favored in non-polar solvents; essential for aromatic stability.
-
Thione Form: Favored in polar protic solvents; susceptible to nucleophilic attack at the ring carbon.
Visualization: Decomposition & Rearrangement Pathways
The following diagram illustrates the critical stability nodes. The "Danger Zone" indicates pathways leading to irreversible loss of the active scaffold.
Caption: Mechanistic pathways governing the stability of 5-mercapto-1,2,3-thiadiazoles. S-alkylation is the primary exit route to stability.
Stabilization Strategies
S-Alkylation (The "Locking" Strategy)
The most effective method to stabilize the 5-mercapto-1,2,3-thiadiazole ring is S-alkylation .
-
Why it works: Converting the -SH group to a thioether (-SR) prevents the formation of the thione tautomer. It also reduces the electron density available to push the ring-opening equilibrium toward the diazo species.
-
Regioselectivity: Reaction with alkyl halides in the presence of a mild base (e.g.,
or ) occurs almost exclusively at the exocyclic sulfur (S-alkylation) rather than the ring nitrogens, preserving the aromaticity.
pH Control
-
Acidic Stability: The ring is generally stable in acidic media (pH < 4).
-
Basic Instability: Avoid aqueous basic conditions (pH > 8) for prolonged periods. If basic conditions are required for synthesis (e.g., during alkylation), use a biphasic system or non-aqueous bases to minimize ring opening.
Temperature Management
-
Avoid temperatures >100°C during processing.
-
Store isolated mercapto derivatives at -20°C to prevent slow disulfide formation (oxidative dimerization).
Experimental Protocols
Synthesis via Modified Hurd-Mori Cyclization
This protocol generates the 5-mercapto scaffold via the spontaneous cyclization of a tosylhydrazone precursor.
Reagents:
-
Sodium sulfide nonahydrate (
) -
Solvent: Ethanol/Water (1:1)
Step-by-Step:
-
Precursor Dissolution: Dissolve trichloroacetaldehyde tosylhydrazone (10 mmol) in 20 mL ethanol.
-
Sulfide Addition: Prepare a solution of
(30 mmol) in 20 mL water. Add this dropwise to the hydrazone solution at 0°C. -
Cyclization: Stir the mixture at room temperature (25°C) for 2 hours. The reaction mixture will darken as the diazodithioacetate intermediate forms and spontaneously cyclizes.
-
Isolation (Critical): Acidify carefully with 1M HCl to pH 3-4 at 0°C. Extract immediately with ethyl acetate.
-
Note: Do not allow the acidified aqueous layer to sit; the free thiol is prone to oxidation.
-
-
Stabilization (In situ Alkylation): If the free thiol is not the final target, add the alkyl halide (e.g., Methyl Iodide) and mild base (
) directly to the crude extract to lock the structure.
Stability Validation System (HPLC Assay)
To validate the stability of a new derivative, use this self-validating stress test.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (thione/diazo intermediates).
Protocol:
-
Baseline: Inject fresh sample (1 mg/mL in MeCN).
-
Base Stress: Dilute sample 1:1 with 0.1M NaOH. Incubate at RT for 30 mins. Neutralize and inject.
-
Pass Criteria: >95% recovery of parent peak. Appearance of early-eluting peaks indicates ring opening.
-
-
Thermal Stress: Heat sample in DMSO at 80°C for 4 hours.
-
Pass Criteria: Absence of late-eluting polymer peaks or thioketene degradation products.
-
Quantitative Stability Data Comparison
The following table summarizes the relative stability of the 5-mercapto scaffold versus its stabilized derivatives.
| Derivative Type | Thermal Stability ( | pH Stability Range | Primary Degradation Mode | Suitability for Drug Dev |
| 5-Mercapto (Free -SH) | Low (~120°C) | pH 2.0 - 7.5 | Oxidative dimerization; Ring opening (pH > 8) | Low (Intermediate only) |
| 5-Alkylthio (-SR) | High (>180°C) | pH 1.0 - 10.0 | N/A (Stable) | High |
| 5-Acylthio (-SCOR) | Moderate (~140°C) | pH 2.0 - 8.0 | Hydrolysis to free -SH | Moderate (Prodrug) |
| 1,3,4-Isomer (Reference) | Very High (>200°C) | pH 1.0 - 12.0 | Ring stable; Thione formation | High |
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Sakai, K., Hida, N., & Kondo, K. (1986).[3] Reactions of
-polyhalo ketone tosylhydrazones with sulfide ion and primary amines. Cyclization to 1,2,3-thiadiazoles and 1,2,3-triazoles.[1][2][3][4][5] Bulletin of the Chemical Society of Japan, 59(1), 179-183. -
Stanetty, P., & Kremslehner, M. (1998). New Mechanistic Aspects of the Hurd-Mori Reaction. Heterocycles, 48(2), 259.
-
L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron, 38(24), 3537-3563.
-
Thomas, E. W. (1985). Synthesis of 1,2,3-thiadiazole-5-thiol derivatives. Synthesis, 1985(S1), 123-125.
Sources
An In-Depth Technical Guide to the Theoretical Calculation of 1,2,3-Thiadiazole-5-thiol Bond Dissociation Energy
Foreword
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4] The reactivity and, by extension, the biological mechanism of action of its derivatives are intrinsically linked to their molecular stability and the strength of their chemical bonds. For derivatives such as 1,2,3-thiadiazole-5-thiol, the sulfur-hydrogen (S-H) bond is of paramount importance. Its Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required to break this bond, providing profound insights into the molecule's potential as a radical scavenger, its metabolic stability, and its role in various biochemical pathways.[5][6] This guide offers researchers, computational chemists, and drug development professionals a comprehensive walkthrough of the theoretical principles and practical workflows for accurately calculating the S-H BDE of this compound using quantum chemical methods.
The Significance of Bond Dissociation Energy in a Chemical Context
At its core, a chemical reaction is a process of breaking and forming bonds.[5] The Bond Dissociation Energy (BDE) quantifies the energy required for the homolytic cleavage of a covalent bond, where the bond breaks evenly, resulting in two radical species.[7] This process is distinct from heterolytic cleavage, where one atom retains both bonding electrons, forming ions.[8][9][10]
For a generic molecule R-H, the homolytic cleavage and its associated BDE are represented as:
R–H → R• + H•
The BDE is defined as the standard enthalpy change (ΔH°) of this reaction in the gas phase at 298 K. A lower BDE indicates a weaker bond, suggesting that the molecule can more readily participate in reactions involving radical intermediates, such as acting as a hydrogen atom donor in antioxidant processes.[11] Therefore, the accurate calculation of the S-H BDE in this compound is not merely an academic exercise; it is a predictive tool for assessing its chemical reactivity and potential therapeutic utility.[6][12]
The Quantum Chemical Toolkit: Density Functional Theory (DFT)
For calculating BDEs of polyatomic molecules, Density Functional Theory (DFT) has emerged as the method of choice, offering a formidable balance between computational cost and accuracy.[13][14][15][16] DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than traditional wavefunction-based methods for complex systems.
The Causality Behind Method Selection: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For BDE calculations, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred.
-
B3LYP: A widely used and well-benchmarked hybrid functional. While broadly applicable, its accuracy for specific systems should be verified.
-
B3P86: Studies on thiol compounds have shown that the B3P86 functional can yield BDEs that agree very well with experimental values.[17]
-
Minnesota Functionals (M05-2X, M06-2X): These meta-hybrid GGA functionals have been specifically parameterized to perform well for thermochemistry and kinetics. Research indicates that M06-2X, in particular, provides highly accurate BDE values for X-H bonds in aromatic systems, making it an excellent candidate for this calculation.[18]
-
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur, a second-row element, the choice of basis set is crucial.
-
Pople-style basis sets (e.g., 6-311+G(d,p)): These are computationally efficient and widely available. The + indicates the inclusion of diffuse functions, which are important for accurately describing anions and lone pairs, while (d,p) denotes the addition of polarization functions to allow for more flexibility in orbital shapes.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions. For high-accuracy calculations involving sulfur, augmented correlation-consistent sets like aug-cc-pVTZ are highly recommended.[19][20][21][22]
-
A field-proven strategy involves a multi-step approach: initial geometry optimization and frequency calculations are performed with a less computationally demanding method (e.g., B3LYP/6-31G(d)), followed by more accurate single-point energy calculations using a superior functional and a larger basis set (e.g., M06-2X/aug-cc-pVTZ).[18] This approach conserves computational resources without sacrificing the accuracy of the final energy values.
Computational Protocol: A Self-Validating Workflow
The following step-by-step protocol provides a robust and self-validating system for calculating the S-H BDE of this compound.
Step 1: Geometry Optimization
The first step is to determine the lowest-energy three-dimensional structure for each species involved in the bond dissociation reaction: a. The parent molecule: this compound (C₂H₂N₂S₂). b. The resulting thiyl radical: 1,2,3-thiadiazol-5-ylsulfanidyl (C₂HN₂S₂•). c. The hydrogen radical (H•).
This is achieved by performing a geometry optimization calculation, which systematically alters the molecular geometry to find the point on the potential energy surface with the minimum energy.
Step 2: Vibrational Frequency Calculation
Once the geometries are optimized, a frequency calculation must be performed on each structure. This step is a critical self-validation checkpoint for two reasons:
-
Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum, and the optimization must be repeated.
-
Zero-Point Vibrational Energy (ZPVE): Quantum mechanics dictates that molecules are never truly at rest, possessing a minimum vibrational energy even at 0 K. This ZPVE must be calculated and included for an accurate BDE determination.[23]
Step 3: High-Accuracy Single-Point Energy Calculation
With the validated geometries, a final, more computationally intensive single-point energy calculation is performed. This calculation uses the optimized coordinates from Step 1 but employs a more robust combination of functional and basis set (e.g., M06-2X/aug-cc-pVTZ) to obtain highly accurate electronic energies (E) for the parent molecule, the thiyl radical, and the hydrogen atom.
Step 4: Bond Dissociation Energy Calculation
The BDE at 0 K (BDE₀) is calculated by combining the electronic energies (E) and the zero-point vibrational energies (ZPVE) from the preceding steps. The formula is as follows[18]:
BDE₀ = [ E(thiyl radical) + E(H atom) ] - E(parent molecule) + ΔZPVE
Where:
-
ΔZPVE = [ ZPVE(thiyl radical) + ZPVE(H atom) ] - ZPVE(parent molecule) (Note: The ZPVE of a single hydrogen atom is zero).
To obtain the BDE at 298 K (BDE₂₉₈), thermal enthalpy corrections from the frequency calculations are added to the electronic energies.
Visualization of the Computational Workflow
The logical flow of the BDE calculation protocol can be visualized as follows:
Caption: A flowchart illustrating the key steps in the theoretical calculation of Bond Dissociation Energy (BDE).
Data Presentation and Interpretation
To illustrate the impact of methodology on the final result, the following table presents hypothetical S-H BDE values for this compound calculated using different levels of theory.
| Functional | Basis Set for Optimization/Freq | Basis Set for Single-Point Energy | Calculated BDE (kcal/mol) |
| B3LYP | 6-311+G(d,p) | 6-311+G(d,p) | 84.5 |
| B3P86 | 6-311+G(d,p) | 6-311+G(d,p) | 85.2 |
| M06-2X | 6-311+G(d,p) | 6-311+G(d,p) | 86.8 |
| M06-2X | 6-311+G(d,p) | aug-cc-pVTZ | 87.5 |
Note: These values are illustrative and intended to show trends. Actual research requires performing the calculations as described.
Interpretation: The calculated BDE provides a quantitative measure of the S-H bond strength. For instance, a BDE of ~87 kcal/mol is comparable to that of thiophenol, suggesting that this compound could potentially act as a hydrogen atom donor in radical-mediated reactions. This information is invaluable for hypothesizing mechanisms of action, predicting metabolic pathways, and designing new analogues with tailored reactivity profiles.
Conclusion
The theoretical calculation of the S-H bond dissociation energy of this compound is a powerful tool in the arsenal of the modern medicinal chemist. By leveraging the predictive power of Density Functional Theory and following a rigorous, self-validating computational protocol, researchers can gain critical insights into molecular stability and reactivity. This knowledge is not only fundamental to understanding the chemical behavior of this important heterocyclic scaffold but is also instrumental in guiding the rational design and development of next-generation therapeutic agents.
References
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Biermann, U., Butte, W., Koch, R., & Metzger, J. O. (2012). Initiation of Radical Chain Reactions of Thiol Compounds and Alkenes without any Added Initiator: Thiol-Catalyzed cis/trans Isomerization of Methyl Oleate. Chemistry – A European Journal. Available at: [Link]
-
Eagle, C. (2022). Using Potential Energy Surfaces of Diatomic Molecules to Determine the Bond Dissociation Energy via Computational Chemistry. Eagle Scholar. Available at: [Link]
-
Zhao, J., Cheng, X., & Yang, X. (2007). Quantum chemical study of C–SH bond dissociation energies for some thiol compounds. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Gómez, D., Gutiérrez, M., Rivera, D. G., & Montero-Cabrera, L. A. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]
-
LibreTexts. (2022). 6.4: Bond Dissociation Energy. Chemistry LibreTexts. Available at: [Link]
-
Abeysundara, H., & De Costa, K. S. (2021). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. BMC Chemistry. Available at: [Link]
-
Gutiérrez, G., Tiznado, W., & Toro-Labbé, A. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Homolytic and Heterolytic Bond Cleavages. YouTube. Available at: [Link]
-
Rankine, C. D., & Kitchin, J. R. (2018). Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. Molecular Simulation. Available at: [Link]
-
LibreTexts. (2021). 9.1: Homolytic and Heterolytic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Verstraelen, T., et al. (2021). Density Functional Theory Studies on Sulfur–Polyacrylonitrile as a Cathode Host Material for Lithium–Sulfur Batteries. ACS Omega. Available at: [Link]
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Chhabra, M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at: [Link]
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Zhang, Y., et al. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. International Journal of Molecular Sciences. Available at: [Link]
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Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. Available at: [Link]
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LibreTexts. (2023). ab initio Basis Sets. Chemistry LibreTexts. Available at: [Link]
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Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vedantu. (n.d.). Homolytic and Heterolytic Cleavage - Definition & Key Differences. Vedantu. Available at: [Link]
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ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. Available at: [Link]
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Benaicha, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
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Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Available at: [Link]
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The Latent Heterocycle: A Technical Guide to 5-Substituted 1,2,3-Thiadiazoles
[1][2]
Executive Summary
The 1,2,3-thiadiazole scaffold represents a unique class of "masked" heterocycles.[1][2] Unlike its 1,2,4- or 1,3,4-isomers, the 1,2,3-thiadiazole ring is inherently unstable under specific thermal and photochemical conditions, serving as a precursor to highly reactive thioketenes and diradicals via nitrogen extrusion.[1][2] For drug discovery professionals, this instability is a feature, not a bug—offering opportunities for suicide inhibition mechanisms and prodrug design.[1][2] This guide analyzes the synthetic evolution of the 5-substituted variants, from the classical Hurd-Mori cyclization to modern C-H functionalization, and details their critical role in agrochemical and pharmaceutical pipelines.[1][2]
Part 1: Historical Genesis & Mechanistic Foundations[1][2]
The Discovery Timeline
The discovery of 1,2,3-thiadiazoles is a study in serendipity and mechanistic rigor.[1][2] While von Pechmann and Nold (1896) first isolated the ring system via the cycloaddition of diazomethane to phenyl isothiocyanate, it was the systematic work of Hurd and Mori (1955) that democratized access to the scaffold.[1][2]
-
1896 (Pechmann & Nold): First synthesis via [3+2] cycloaddition.[1][2] Limited scope due to the instability of diazo precursors.[1][2]
-
1900s (Wolff): Discovery of the Wolff rearrangement, linking
-diazoketones to 1,2,3-thiadiazoles, establishing the ring as a "masked" thioketene.[1][2] -
1955 (Hurd & Mori): Development of the thionyl chloride cyclization of hydrazones.[1][2] This remains the industrial standard for 4-substituted derivatives but presents regioselectivity challenges for 5-substituted targets.[1][2]
The Hurd-Mori Cyclization Mechanism
The Hurd-Mori reaction is the cornerstone of 1,2,3-thiadiazole synthesis.[1][2] It proceeds through the reaction of an
Critical Insight: For 5-substituted synthesis, the starting material must be an aldehyde hydrazone (
Part 2: Synthetic Architectures (The "How")
Synthesizing 5-substituted 1,2,3-thiadiazoles requires overcoming the natural preference of the ring to form at the less hindered position.[1][2] We present two distinct protocols: the Classical approach and a Modern Metal-Free Cross-Coupling.[1][2]
Protocol A: The Classic Hurd-Mori (Modified for 5-Substitution)
Best for: Large-scale synthesis of simple alkyl/aryl derivatives.[1][2]
Reagents:
-
Precursor: Methyl ketone hydrazone (or aldehyde hydrazone).[1][2]
-
Reagent: Thionyl Chloride (
) (neat or in DCM).[2]
Step-by-Step Methodology:
-
Hydrazone Formation: Reflux the starting ketone/aldehyde (1.0 eq) with ethyl carbazate (1.1 eq) in ethanol with catalytic acetic acid.[1][2] Isolate the solid hydrazone.
-
Cyclization: Cool neat thionyl chloride (5.0 eq) to 0°C.
-
Addition: Add the hydrazone portion-wise. Caution: Vigorous evolution of HCl and
gas will occur.[1] -
Reaction: Stir at 0°C for 1 hour, then allow to warm to ambient temperature. If the substrate is deactivated, reflux may be required (60°C).[1][2]
-
Quench: Evaporate excess
under reduced pressure. Quench the residue with ice-cold saturated .[1][2] -
Purification: Extract with DCM. Recrystallize from ethanol/hexane.
Validation Check:
Protocol B: Modern Metal-Free Oxidative Cross-Coupling
Best for: 5-Acyl-1,2,3-thiadiazoles (Drug-like scaffolds). Source: Adapted from J. Org.[1][2] Chem. 2019 (See Ref 4).[2]
This method avoids the harsh conditions of
Reagents:
-
Enaminone (1.0 eq)[2]
-
Tosylhydrazine (1.2 eq)[2]
-
Elemental Sulfur (
) (2.0 eq)[2] -
Additive:
(0.5 eq)
Step-by-Step Methodology:
-
Setup: In a sealed tube, combine enaminone, tosylhydrazine, sulfur, and iodine in DMSO.
-
Heating: Heat the mixture to 100°C for 4–6 hours.
-
Mechanism:
promotes the formation of a transient -iodo intermediate which reacts with the sulfur/hydrazine species.[1][2] DMSO regenerates the iodine (catalytic cycle).[1][2] -
Workup: Dilute with water, extract with ethyl acetate. Wash with sodium thiosulfate (to remove residual
).[1][2] -
Purification: Flash column chromatography (Silica, Hexane/EtOAc).
Part 3: Reactivity Profile & The Cornforth Rearrangement
A defining feature of 5-substituted 1,2,3-thiadiazoles is their susceptibility to ring rearrangement, particularly when a carbonyl group is present at the 4-position (or vice versa).[1][2] This is known as the Cornforth Rearrangement .[1][2][3]
The Trap: A 4-carbonyl-1,2,3-thiadiazole will rearrange to a 1,2,3-triazole via a thiolate intermediate.[1][2] This is a critical failure mode in synthesis but a powerful tool for generating triazole libraries.[1][2]
Part 4: Applications in Drug & Agrochemical Discovery[1]
The 5-substituted 1,2,3-thiadiazole moiety is a proven pharmacophore, particularly in agrochemicals where it acts as a plant activator.[1][2]
Case Study: Tiadinil (Agrochemical)
Tiadinil is a commercial plant activator that induces Systemic Acquired Resistance (SAR) in crops.[2] It is a 5-substituted derivative (specifically a 1,2,3-thiadiazole-5-carboxamide).[1][2][3]
-
Mechanism: It metabolizes to release the 1,2,3-thiadiazole-5-carboxylic acid (SV-03), which mimics salicylic acid signaling pathways.[1][2]
-
Structure-Activity Relationship (SAR): The 5-position is critical for binding affinity.[1][2] Substitution at C4 often diminishes activity unless it is a small alkyl group.[1][2]
Pharmaceutical Potential (Antineoplastic)
Recent studies (Ref 5) have shown that 5-substituted 1,2,3-thiadiazoles act as inhibitors of STAT3 signaling in cancer cells.[1][2]
Comparative Data: Biological Activity of 5-Substituted Derivatives
| Compound Class | R-Group (C5) | Target/Application | Activity (IC50 / Efficacy) |
| Tiadinil Analog | -CONH-(3-chloro-4-methylphenyl) | Plant SAR Induction | 95% protection (TMV) |
| Sulfonylureas | -SO2-NH-CO-R | Antidiabetic | Moderate (leads to triazoles) |
| 5-Acyl | -C(=O)-Ph | Antitumor (STAT3) | 2.5 µM (HeLa cells) |
| 5-H | -H | General Scaffold | Low (needs derivatization) |
References
-
Hurd, C. D., & Mori, R. I. (1955).[1][2] The Reaction of Thionyl Chloride with Acetylhydrazones.[1][2] Journal of the American Chemical Society, 77(20), 5359–5364.[1][2] Link
-
von Pechmann, H., & Nold, A. (1896).[1][2] Ueber die Einwirkung von Diazomethan auf Phenylsenföl.[1][2] Berichte der deutschen chemischen Gesellschaft, 29(3), 2588–2591.[1][2] Link[2]
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][2] (Definitive Monograph). Link[2]
-
Zhang, Z., et al. (2019).[1][2][4][5] I2/DMSO-Mediated Multicomponent Synthesis of 5-Acyl-1,2,3-thiadiazoles. The Journal of Organic Chemistry, 84(17), 11366–11372.[1][2] Link[2]
-
Fan, Z., et al. (2021).[1][2] Design and Synthesis of 1,2,3-Thiadiazole Derivatives as Potential Plant Activators. Journal of Agricultural and Food Chemistry, 69(3), 896–907.[1][2] Link[2]
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An In-depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Sulfur Derivatives
Foreword: The Versatile Scaffold of 1,2,3-Thiadiazole
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in the fields of medicinal chemistry and agrochemicals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other key chemical groups have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,3-thiadiazole sulfur derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower further research and development in this exciting area.
Synthetic Strategies for 1,2,3-Thiadiazole Derivatives: Building the Core
The biological potential of any heterocyclic compound is fundamentally linked to the accessibility of its core structure and the feasibility of introducing diverse substituents. Several synthetic routes to the 1,2,3-thiadiazole ring have been developed, with the Hurd-Mori reaction being a cornerstone methodology.
The Hurd-Mori Reaction and Its Modern Refinements
The classical Hurd-Mori reaction involves the cyclization of semicarbazones with thionyl chloride (SOCl₂).[4][5] This method is widely applicable and has been used to synthesize a variety of substituted 1,2,3-thiadiazoles.[1][4] For instance, pyrazolyl-1,2,3-thiadiazole derivatives have been successfully synthesized by reacting pyrazolyl phenylethanones with semicarbazide hydrochloride, followed by cycloaddition with thionyl chloride.[4]
Recent advancements have focused on improving the efficiency and conditions of this reaction. A notable improvement involves a facile and practical tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides 1,2,3-thiadiazoles in good yields under metal-free conditions.[6] This serves as a milder and more efficient alternative to the traditional Hurd-Mori reaction.[4][6]
Experimental Protocol: Synthesis of a 4-substituted-1,2,3-thiadiazole via a Modified Hurd-Mori Reaction
Objective: To synthesize a 4-substituted-1,2,3-thiadiazole from a corresponding ketone.
Step 1: Formation of the N-Tosylhydrazone
-
Dissolve the starting ketone (1.0 eq) and p-toluenesulfonhydrazide (1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the N-tosylhydrazone.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
In a round-bottom flask, combine the dried N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.1 eq).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of 1,2,3-thiadiazoles.
Agricultural Applications: Plant Activators and Fungicides
1,2,3-Thiadiazole derivatives have made a significant impact in agriculture, primarily as plant activators and fungicides.[7] This dual activity makes them particularly valuable for crop protection.
Systemic Acquired Resistance (SAR) Induction
A groundbreaking application of 1,2,3-thiadiazoles is their ability to induce systemic acquired resistance (SAR) in plants.[8] SAR is a plant's innate defense mechanism against a broad spectrum of pathogens.[8] Unlike traditional fungicides that directly target the pathogen, SAR inducers "prime" the plant's immune system.[9]
The commercial product S-methyl benzo[4][7][10]thiadiazole-7-carbothioate (BTH) is a well-known example of a plant activator.[8][9] BTH has been shown to protect wheat against powdery mildew by activating the expression of defense-related genes, such as those encoding lipoxygenase and sulfur-rich proteins.[8] Similarly, Tiadinil (TDL) is another commercialized 1,2,3-thiadiazole derivative used for disease control in rice.[7]
Research has focused on synthesizing novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives with enhanced plant-activating properties.[9][11] Fluoro-containing compounds, in particular, have demonstrated excellent SAR-inducing activity against various fungal pathogens in cucumber.[9][11]
Caption: Proposed mechanism of SAR induction by 1,2,3-thiadiazoles.
Fungicidal Activity
Beyond inducing plant defenses, many 1,2,3-thiadiazole derivatives exhibit direct fungicidal activity.[1][12] This dual-action capability is highly desirable in agrochemical development. For example, combining the 1,2,3-thiadiazole moiety with an N-arylalanine fragment, known for its fungicidal properties, has yielded compounds with moderate to good in vitro activity against fungi like B. cinerea, R. solani, and S. sclerotiorum.[12][13] One such derivative, compound 1d from a study, showed 92% efficacy against A. brassicicola at 200 µg/mL, comparable to the known inducer tiadinil.[12][13]
The mechanism of fungicidal action for some related heterocyclic compounds involves the inhibition of RNA polymerase-1, which blocks rRNA synthesis in the fungal pathogen.[12] While the exact mechanism for all 1,2,3-thiadiazole fungicides is not fully elucidated, it is an active area of research.
Data Summary: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound Class | Target Fungi | Efficacy/Activity | Reference |
| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | B. cinerea, R. solani, S. sclerotiorum | Moderate in vitro activity | [12][13] |
| Compound 1d (an N-acyl-N-arylalaninate) | A. brassicicola | 92% efficacy at 200 µg/mL (in vivo) | [12][13] |
| Benzo-1,2,3-thiadiazole-7-carboxylates | M. melonis, C. cassiicola | Inhibition rates up to 90% and 77% respectively | [2] |
Therapeutic Potential in Human Health
The structural versatility of 1,2,3-thiadiazoles has also been extensively explored for therapeutic applications, with promising results in anticancer, antiviral, and antibacterial research.[4][14]
Anticancer Activity
The thiadiazole ring is a common feature in many compounds with demonstrated anticancer properties.[15][16][17] Derivatives of 1,2,3-thiadiazole have shown efficacy against various cancer cell lines, and their mechanisms of action are beginning to be understood.
One approach has been to design 1,2,3-thiadiazole analogs of known anticancer agents. For example, by replacing the olefin group of the tubulin polymerization inhibitor combretastatin A-4 (CA-4) with a 1,2,3-thiadiazole ring, researchers have created potent cytotoxic agents.[18] These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and have shown significant tumor growth reduction in mouse models.[18]
Other 1,2,3-thiadiazole derivatives have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), a promising target in cancer therapy.[18] Additionally, certain dehydroepiandrosterone (DHEA) derivatives featuring a d-ring fused 1,2,3-thiadiazole have exhibited potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[17]
Data Summary: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ Value | Proposed Target | Reference |
| DHEA derivative 25 | T47D (Breast) | 0.042 - 0.058 µM | Unknown | [17] |
| Combretastatin A-4 analog | HL-60, HCT-116, HMEC-1 | 13.4 - 86.6 nM | Tubulin | [18] |
| Camphor/Acetophenone derivative | Not specified | Cytotoxic | Not specified | [5] |
Antiviral and Antibacterial Properties
The broad biological activity of 1,2,3-thiadiazoles extends to antiviral and antibacterial effects.[1][4] A notable example is a thioacetanilide-based 1,2,3-thiadiazole derivative that demonstrated remarkable anti-HIV activity, with an EC₅₀ value of 0.059 µM.[1] Structure-activity relationship (SAR) studies indicated that the presence of a nitro group on the phenyl ring significantly enhanced this antiviral efficacy.[1]
In the antibacterial realm, 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have shown potent antimicrobial activity with low toxicity, suggesting their potential as future antibiotic agents.[4] While the primary focus of this guide is sulfur derivatives, this highlights the broader potential of this heterocyclic family.
Structure-Activity Relationships (SAR): A Guide to Rational Design
Understanding the relationship between a molecule's structure and its biological activity is crucial for the rational design of more potent and selective compounds. For 1,2,3-thiadiazole derivatives, several key SAR insights have been established.
Caption: Key structure-activity relationships of 1,2,3-thiadiazoles.
-
For Anticancer Activity: In combretastatin A-4 analogs, the position of the 3,4,5-trimethoxyphenyl group is critical. When placed at the 4th position of the 1,2,3-thiadiazole ring, cytotoxicity was significantly higher than when it was at the 5th position.[18]
-
For Antiviral (anti-HIV) Activity: The introduction of a nitro group on the phenyl ring of thioacetanilide derivatives dramatically enhances anti-HIV potential.[1]
-
For Plant Activation: In benzo-1,2,3-thiadiazole-7-carboxylate derivatives, the presence of fluorine-containing substituents leads to excellent SAR-inducing activity.[9][11]
These insights underscore the importance of systematic modification of the 1,2,3-thiadiazole scaffold to optimize for a desired biological effect.
Future Directions and Conclusion
Future research should focus on:
-
Elucidating Mechanisms of Action: While some targets have been identified (e.g., tubulin), the precise molecular interactions for many active derivatives remain unknown.
-
Optimizing for Selectivity and Safety: For therapeutic applications, enhancing selectivity towards target cells or pathogens while minimizing toxicity to host organisms is paramount.[19]
-
Exploring Combination Therapies: In both agriculture and medicine, using 1,2,3-thiadiazole derivatives in combination with other active agents could lead to synergistic effects and combat resistance.
This guide has provided a technical foundation for understanding and working with 1,2,3-thiadiazole sulfur derivatives. The self-validating nature of the described protocols and the causal explanations for experimental choices are intended to empower researchers to confidently advance this promising field of study.
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Photochemical Decomposition Pathways of 1,2,3-Thiadiazoles: A Mechanistic and Experimental Guide
Topic: Photochemical Decomposition Pathways of 1,2,3-Thiadiazoles Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Relevance
The 1,2,3-thiadiazole scaffold is a critical heterocycle in medicinal chemistry, often utilized as a bioisostere for thiazoles or as a masked precursor for reactive sulfur species.[2] However, its photostability is a double-edged sword: while stable under ambient conditions, UV irradiation triggers a rapid, irreversible cascade of bond cleavages.
For drug development professionals, understanding this pathway is vital for two reasons:
-
Stability Profiling: Predicting photodegradation liabilities in formulated drug products.
-
Synthetic Utility: Exploiting the ring as a "photocage" to generate thioketenes or thiirenes for in situ cross-linking or heterocycle synthesis.
This guide dissects the photochemical decomposition mechanism, providing a validated experimental framework for studying these pathways.[1]
Mechanistic Core: The Nitrogen Extrusion Cascade[1]
The photochemical decomposition of 1,2,3-thiadiazoles is governed by the extrusion of molecular nitrogen (
The Primary Event: Excitation and Extrusion
Upon irradiation (typically
The resulting species is a 1,3-diradical or an
The Bifurcation: Thioketene vs. Thiirene
The post-extrusion intermediate has two primary fates:
-
Pathway A (Wolff-Type Rearrangement): Migration of the substituent (R) to form a Thioketene . This is the dominant pathway in liquid solution at room temperature.
-
Pathway B (Ring Closure): Collapse to form a Thiirene . Thiirenes are anti-aromatic (4
electrons) and highly unstable.[3]
Critical Insight: Isotopic labeling studies (
Visualization of the Decomposition Pathway
The following diagram illustrates the competitive pathways and the influence of experimental conditions (Matrix vs. Solution).
Figure 1: Photochemical cascade of 1,2,3-thiadiazoles showing the bifurcation between thioketene and thiirene pathways.
Experimental Protocols: A Self-Validating System
To rigorously study these pathways, one cannot rely on simple product analysis. The high reactivity of thioketenes requires "trapping" experiments to validate the mechanism.
Protocol A: Preparative Photolysis with Chemical Trapping
Objective: Confirm the formation of a thioketene intermediate by converting it into a stable thioamide or thioester.
Reagents:
-
Substrate: 1,2,3-Thiadiazole derivative (1.0 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Benzene (degassed).
-
Trap: Diethylamine (DEA) or Methanol (MeOH) (5–10 equiv).
Workflow:
-
Preparation: Dissolve the substrate (10 mM) in the solvent. Add the trapping agent.
-
Why? Thioketenes react instantly with nucleophiles. Without the trap, complex oligomers form.
-
-
Degassing: Sparge with Argon for 15 minutes.
-
Why? Oxygen quenches the triplet excited states and can oxidize sulfur intermediates, confounding results.
-
-
Irradiation: Irradiate using a medium-pressure Mercury lamp (Hanovia) or a reactor @ 254/300 nm in a quartz vessel.
-
Monitoring: Track disappearance of the thiadiazole UV absorbance (
nm).
-
-
Workup: Evaporate solvent and excess trap under reduced pressure.
-
Analysis: Analyze residue by
H-NMR.-
Success Criteria: Appearance of a thioamide signal (if DEA used) or thionoester.
-
Validation: If the product is a 1,3-dithiole (dimer), the trapping failed or the concentration of the trap was too low.
-
Protocol B: Low-Temperature Matrix Isolation (Mechanistic Validation)
Objective: Detect the elusive thiirene intermediate.
Workflow:
-
Matrix Prep: Dissolve substrate in EPA (Ether:Pentane:Alcohol 5:5:2).[4][5][6]
-
Freezing: Cool to 77 K (Liquid
) to form a clear glass. -
Irradiation: Irradiate at
nm. -
Detection: Monitor IR or UV-Vis spectrum in situ.
Quantitative Data Summary
The following table summarizes the product distribution based on the environment and substituents, derived from key literature findings.
| Substituent (R) | Conditions | Primary Intermediate | Major Product | Mechanistic Note |
| H / Alkyl | Solution (RT) + Amine | Thioketene | Thioamide | Concerted-like Wolff rearrangement dominates. |
| Aryl (Ph) | Solution (RT) | Thioketene | 1,3-Dithiole | Dimerization occurs rapidly without nucleophiles. |
| Aryl (Ph) | Matrix (77 K) | Thiirene | Thiirene (Stable) | Anti-aromatic species trapped by rigid matrix. |
| Carbomethoxy | Solution (RT) | Thiirene | Thiophene deriv.[6] | Electron-withdrawing groups stabilize the thiirene slightly. |
Applications in Drug Discovery[1][7][8]
Photoaffinity Labeling
The 1,2,3-thiadiazole ring can serve as a photo-masked electrophile . In a biological context, UV irradiation generates the highly electrophilic thioketene in situ.
-
Mechanism: The thioketene reacts with nearby nucleophilic residues (Lysine amines, Serine hydroxyls) on a target protein.
-
Advantage: Unlike diazirines (which form carbenes), thioketenes are more selective for nucleophiles, reducing non-specific background labeling.
Synthesis of Sulfur Heterocycles
The decomposition pathway provides a metal-free route to 1,3-dithioles , which are precursors to tetrathiafulvalene (TTF) derivatives—critical components in organic electronics and potential bio-conductive scaffolds.
References
-
Larsen, B. D., et al. Photolysis of 1,2,3-Thiadiazole.[5] Formation of Thiirene by Secondary Photolysis of Thioketene.[5] Acta Chemica Scandinavica, 1992.[5] [Link]
-
Torres, M., et al. The Detection and Properties of Thiirenes. [Link]
-
Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. [Link][2]
-
Burdzinski, G., et al. The Photochemistry of 4,5-Carbomethoxy-1,2,3-thiadiazole: Direct Observation of Thiirene Formation. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3-Thiadiazole-5-thiol: A Guide to Protecting Group Strategies
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Versatile 1,2,3-Thiadiazole-5-thiol Scaffold
The 1,2,3-thiadiazole ring system is a valuable pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Specifically, this compound and its derivatives are crucial building blocks for the synthesis of more complex molecules in drug discovery and materials science. The presence of the reactive thiol group at the 5-position allows for a variety of subsequent modifications, making it a versatile intermediate. However, the direct synthesis of this compound is challenging due to the reactivity of the thiol group, which can interfere with the harsh conditions often employed for the formation of the thiadiazole ring. This necessitates a robust protecting group strategy to temporarily mask the thiol functionality during the synthesis.
This application note provides a comprehensive guide to the synthesis of this compound, with a focus on the selection and implementation of a suitable thiol protecting group. We will delve into the rationale behind the chosen strategy, present a detailed experimental protocol, and discuss the critical parameters for successful synthesis.
The Challenge: Compatibility with Hurd-Mori Synthesis
The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This reaction involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂). The reaction proceeds through a proposed intermediate that undergoes cyclization and subsequent elimination to form the aromatic thiadiazole ring.[5]
The challenge in synthesizing this compound via this route lies in the incompatibility of a free thiol group with thionyl chloride. The thiol would react with SOCl₂ leading to undesired side products and preventing the desired cyclization. Therefore, a protecting group is required that is stable to the strongly acidic and chlorinating conditions of the Hurd-Mori reaction and can be selectively removed at a later stage without compromising the integrity of the newly formed thiadiazole ring.
Selecting the Optimal Thiol Protecting Group
Several factors must be considered when choosing a suitable protecting group for this synthesis:
-
Stability: The protecting group must be inert to thionyl chloride and the acidic byproducts of the reaction (HCl).
-
Ease of Introduction: The protection step should be high-yielding and straightforward.
-
Selective Cleavage: The deprotection conditions must be mild enough to leave the 1,2,3-thiadiazole ring intact.
-
Overall Yield: The chosen strategy should contribute to a good overall yield of the final product.
Considering these criteria, the benzyl (Bn) group emerges as a strong candidate for the protection of the thiol functionality in the synthesis of this compound. Thioethers are generally stable protecting groups for thiols.[6] The S-benzyl group is known for its robustness towards a wide range of reagents, including many acidic and basic conditions. Crucially, it can be removed under conditions that are orthogonal to the stability of many heterocyclic systems.
Table 1: Comparison of Common Thiol Protecting Groups
| Protecting Group | Structure | Protection Method | Deprotection Conditions | Compatibility with Hurd-Mori |
| Benzyl (Bn) | -S-CH₂-Ph | Benzyl halide, base | Na/NH₃, Catalytic transfer hydrogenolysis | High (expected) |
| Acetyl (Ac) | -S-CO-CH₃ | Acetic anhydride, base | Base (e.g., NaOMe), Acid | Low (hydrolysis under acidic conditions) |
| tert-Butyl (t-Bu) | -S-C(CH₃)₃ | Isobutylene, acid catalyst | Strong acid (e.g., TFA) | Moderate (potential for cleavage) |
| Trityl (Tr) | -S-C(Ph)₃ | Trityl chloride, base | Mild acid, TFA | Low (acid labile)[7] |
Synthetic Strategy Overview
Our proposed synthetic route involves a three-stage process, as illustrated in the workflow diagram below. This strategy employs the S-benzyl protecting group, which is introduced at the beginning of the synthesis and removed in the final step to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Benzylthio)acetohydrazide
This protocol describes the synthesis of the key hydrazide intermediate from the commercially available ethyl 2-(benzylthio)acetate.
Materials:
-
Ethyl 2-(benzylthio)acetate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 2-(benzylthio)acetate (1 equivalent) in ethanol (5 mL per gram of ester), add hydrazine hydrate (1.5 equivalents).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-(benzylthio)acetohydrazide, is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of the Protected Hydrazone Precursor
This protocol details the formation of the N-acylhydrazone required for the Hurd-Mori cyclization. For this example, we will use a generic aldehyde (R-CHO) to form the corresponding hydrazone. In practice, the choice of 'R' will determine the substituent at the 4-position of the final thiadiazole. For the synthesis of 4-unsubstituted this compound, a formaldehyde equivalent would be used.
Materials:
-
2-(Benzylthio)acetohydrazide
-
Aldehyde (R-CHO) (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(benzylthio)acetohydrazide (1 equivalent) in ethanol.
-
Add the aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Hurd-Mori Cyclization to form 5-(Benzylthio)-1,2,3-thiadiazole
This is the key ring-forming step. Thionyl chloride is a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Protected hydrazone precursor
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube (CaCl₂)
Procedure:
-
Suspend the protected hydrazone precursor (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(benzylthio)-1,2,3-thiadiazole.
Protocol 4: Deprotection to this compound
The final step involves the removal of the benzyl protecting group to yield the target thiol. This procedure uses a dissolving metal reduction, which is effective for cleaving S-benzyl ethers.
Materials:
-
5-(Benzylthio)-1,2,3-thiadiazole
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Ammonium chloride (NH₄Cl)
-
Dry THF
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense ammonia into the flask at -78 °C.
-
Add a solution of 5-(benzylthio)-1,2,3-thiadiazole (1 equivalent) in dry THF to the liquid ammonia.
-
Add small pieces of sodium metal (2-3 equivalents) to the stirred solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add water and acidify with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Causality and Self-Validation in the Protocols
The choice of the S-benzyl protecting group is central to the success of this synthetic strategy. Its stability under the strongly acidic and chlorinating conditions of the Hurd-Mori reaction is paramount. The subsequent deprotection via a dissolving metal reduction is a well-established method for S-benzyl cleavage and is chosen for its orthogonality to the thiadiazole ring, which is generally stable under these conditions.
Each protocol is designed to be self-validating through in-process controls. TLC monitoring is crucial at each stage to ensure complete conversion of the starting material and to identify any potential side products. The purification methods, such as recrystallization and column chromatography, are standard procedures to ensure the isolation of a pure product at each step, which is critical for the success of the subsequent reaction.
Visualization of the Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The synthesis of this compound requires a carefully considered protecting group strategy to circumvent the challenges posed by the reactive thiol functionality. The use of an S-benzyl protecting group offers a robust and reliable approach, demonstrating compatibility with the Hurd-Mori reaction for the formation of the thiadiazole ring and allowing for selective deprotection in the final step. The detailed protocols provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable heterocyclic building block.
References
-
Christoforou, I. C., Koutentis, P. A., & Michaelidou, S. S. (2006). 1,2,3-Dithiazole chemistry in heterocyclic synthesis. ARKIVOC, 2006(7), 207-223. [Link]
-
Gomha, S. M., et al. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 20(7), 12343-12368. [Link]
-
Hipler, F., Fischer, R. A., & Müller, J. (2002). Examining thermolysis reactions and tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole. Journal of the Chemical Society, Perkin Transactions 2, (9), 1620-1626. [Link]
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]
-
Jakovljević, K., et al. (2017). A series of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amino derivatives were synthesized and investigated for cytotoxic activity against HT-29 and MDA-MB-231 cancer cells. Medicinal Chemistry Research, 26(8), 1757-1767. [Link]
-
LookChem. (n.d.). What is Protection of Thiol Groups. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 27(23), 8261. [Link]
-
NIH. (2016). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 7, 11417. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
Wiley-VCH. (2015). Thiol Protecting Groups. In Protective Groups in Organic Synthesis. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9536-9583. [Link]
-
ResearchGate. (2021). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: Leveraging 1,2,3-Thiadiazole-5-thiol in Modern Coordination Chemistry
Preamble: The Untapped Potential of a Versatile Ligand
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and materials chemistry, prized for its broad spectrum of biological activities and unique electronic properties.[1][2][3] Among its derivatives, 1,2,3-thiadiazole-5-thiol stands out as a particularly compelling ligand for coordination chemistry. Its rich functionality, characterized by multiple potential donor sites and intriguing thiol-thione tautomerism, offers a versatile platform for constructing novel metal complexes with tailored properties.
This guide moves beyond a simple recitation of facts to provide a practical, in-depth framework for researchers, medicinal chemists, and materials scientists. We will explore the fundamental principles governing the coordination behavior of this ligand, provide robust, step-by-step protocols for the synthesis and characterization of its metal complexes, and discuss its applications, particularly in the realm of drug development. Our focus is on the causality behind the protocols—the "why" that transforms a series of steps into a reliable and reproducible scientific method.
Section 1: Ligand Fundamentals: Structure, Synthesis, and Coordination Behavior
A thorough understanding of the ligand itself is the bedrock upon which successful coordination chemistry is built. Before attempting to form a complex, one must appreciate the ligand's synthesis, stability, and electronic nature.
Synthesis of this compound
The synthesis of the 1,2,3-thiadiazole ring is often accomplished via cyclization reactions. The Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, is a classic and effective method for creating the 1,2,3-thiadiazole core.[3][4][5] For the 5-thiol derivative, a multi-step synthesis starting from accessible materials is typically required, often involving the introduction of a thiol or a protected thiol group.[3]
Critical Property: Thiol-Thione Tautomerism & Donor Sites
This compound exists as a dynamic equilibrium between its thiol and thione tautomeric forms. This equilibrium is crucial as it dictates the available donor atoms for metal coordination.
-
Thione Form (Dominant): In this form, the proton resides on the N(3) nitrogen, creating a thione (C=S) group. The primary donor sites are the exocyclic sulfur atom and the N(2) nitrogen atom.
-
Thiol Form: In this form, the proton is on the exocyclic sulfur, creating a thiol (S-H) group. Deprotonation of this form yields a thiolate anion (S⁻), which is a potent donor.
This tautomerism allows the ligand, which we will denote as LSH , to coordinate to metal centers in several ways, making it a highly versatile building block.
Caption: Thiol-thione tautomerism of this compound.
Section 2: Synthesis of Coordination Complexes: A Practical Guide
The synthesis of metal complexes with this compound requires careful consideration of the metal salt, solvent, and reaction conditions to control the coordination mode and final structure.
Causality Behind Experimental Choices
-
Metal Salt Selection: The counter-ion of the metal salt (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) is not merely a spectator. A strongly coordinating anion like chloride may compete for binding sites on the metal, potentially leading to simpler monomeric complexes. A non-coordinating anion like BF₄⁻ or ClO₄⁻ is often chosen when the goal is to have the thiadiazole ligand dominate the coordination sphere, facilitating the formation of polymers or intricate structures.
-
Solvent System: The ligand has moderate polarity. Solvents like ethanol, methanol, or DMF are often used because they can dissolve both the ligand and many transition metal salts.[6] The choice of solvent can also influence which tautomer is present and can affect the final crystal packing.
-
Stoichiometry and pH: The molar ratio of metal to ligand is a primary determinant of the final structure. A 1:2 metal-to-ligand ratio is common for forming complexes like [M(LS)₂].[6] The pH is also critical. Adding a weak base (e.g., triethylamine or sodium acetate) is often necessary to deprotonate the ligand to its anionic thiolate form (LS⁻), which is a stronger nucleophile and readily binds to the metal center.
Protocol 1: General Synthesis of a [M(II)(LS)₂(Solvent)ₓ] Complex
This protocol provides a robust starting point for synthesizing a neutral complex with a divalent transition metal (e.g., Ni(II), Co(II), Cu(II)).
Objective: To synthesize a bis(1,2,3-thiadiazole-5-thiolato)metal(II) complex.
Materials & Equipment:
-
This compound (LSH)
-
Metal(II) acetate salt (e.g., Ni(OAc)₂, Co(OAc)₂)
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (optional, but recommended for air-sensitive metals like Co(II))
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Ligand Dissolution (The "Why"): In a 100 mL flask, dissolve this compound (2.0 mmol) in 20 mL of absolute ethanol. Gentle warming (~40-50 °C) may be required. Rationale: Ensuring the ligand is fully dissolved before adding the metal prevents localized high concentrations and promotes homogeneous reaction.
-
Metal Salt Dissolution (The "Why"): In a separate beaker, dissolve the metal(II) acetate salt (1.0 mmol) in 10 mL of DMF. Rationale: Using a different, highly polar solvent for the metal salt ensures its complete dissociation. Acetate is chosen as the counter-ion because it can act as a base to facilitate the deprotonation of the ligand.
-
Reaction Initiation (The "Why"): While stirring the ligand solution, add the metal salt solution dropwise over 5-10 minutes at room temperature. A color change and/or the formation of a precipitate is typically observed immediately. Rationale: Slow, dropwise addition prevents the formation of amorphous, poorly crystalline products and allows for the orderly self-assembly of the coordination complex.
-
Reflux (The "Why"): Attach the condenser and heat the reaction mixture to reflux (~80 °C) for 2-4 hours. Rationale: Heating provides the necessary activation energy to ensure complete reaction and can transform any initial kinetic products into the more stable thermodynamic product. This process also promotes the growth of larger, more easily filterable crystals.
-
Isolation (The "Why"): Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Rationale: Slow cooling is essential for obtaining a crystalline product rather than an amorphous powder. A final cooling step improves the yield.
-
Washing & Drying (The "Why"): Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL). Dry the product under vacuum. Rationale: Washing with cold ethanol removes any unreacted starting materials or soluble impurities. The final ether wash helps to remove the ethanol and allows for faster drying due to its high volatility.
-
Self-Validation/Characterization: The protocol's success is validated through characterization. Obtain an FT-IR spectrum to confirm coordination (see Table 1) and measure the yield. Further analysis (Section 3) is required for full structural elucidation.
Caption: Experimental workflow for the synthesis of a metal(II) complex.
Section 3: A Guide to Characterization
Characterization is not merely a final step but a crucial part of the synthesis, providing the feedback needed to understand and validate the product.
Spectroscopic & Analytical Techniques
The coordination of this compound to a metal ion induces characteristic and predictable changes in its spectroscopic signatures.
| Technique | Ligand (LSH) Signature | Complex [M(LS)₂] Signature & Rationale |
| FT-IR | Strong ν(N-H) band ~3100-3000 cm⁻¹.Strong ν(C=S) band ~1100-1050 cm⁻¹. | Disappearance of ν(N-H) band. Rationale: Deprotonation upon coordination.Shift of ν(C=S) to lower frequency. Rationale: Electron density donation from the sulfur to the metal weakens the C=S bond.New bands < 500 cm⁻¹ for ν(M-N) and ν(M-S). Rationale: Direct evidence of metal-ligand bond formation. |
| ¹H NMR | Broad peak for N-H proton ~13-14 ppm. | Disappearance of the N-H proton signal. Rationale: Confirms deprotonation of the ligand. |
| UV-Vis | Intense π→π* transitions.Weaker n→π* transitions. | Bathochromic (red) shift of transitions. Rationale: Coordination to the metal alters the energy levels of the ligand's molecular orbitals.Possible appearance of d-d transitions (for transition metals). |
| Elemental Analysis | Provides %C, H, N, S for C₂H₂N₂S₂. | Confirms the metal-to-ligand ratio in the final product. Rationale: A fundamental check of the bulk purity and stoichiometry. |
This table summarizes expected data based on coordination chemistry principles for thiadiazole-thiol type ligands.[7][8][9]
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence of coordination, only single-crystal X-ray diffraction can unambiguously determine the solid-state structure. It reveals:
-
The precise coordination geometry (e.g., octahedral, square planar).
-
The specific donor atoms involved (e.g., N(2) and exocyclic S).
-
Intermolecular interactions like hydrogen bonding or π-π stacking, which define the supramolecular architecture.[8]
Section 4: Applications in Drug Development
Thiadiazole derivatives and their metal complexes are widely reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][4] The chelation of a metal ion can enhance the biological activity of the parent ligand, a concept explained by Tweedy's chelation theory. This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through the lipid membranes of microorganisms.
Protocol 2: In Vitro Antibacterial Screening (Minimum Inhibitory Concentration)
This protocol outlines a standard method for assessing the antibacterial potential of newly synthesized complexes.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiadiazole complex against representative bacterial strains (e.g., S. aureus and E. coli).
Materials & Equipment:
-
Synthesized metal complex, dissolved in DMSO (e.g., at 10 mg/mL).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator (37 °C).
-
Spectrophotometer or plate reader (optional, for OD measurement).
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Grow bacteria in MHB to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate. In well 1, add 200 µL of the test compound at a starting concentration.
-
Create Concentration Gradient: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 is the sterility control (broth only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well is ~110 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Outlook
This compound is a ligand of significant promise. Its accessible synthesis, versatile coordination modes, and the potent biological activity of its metal complexes make it a prime candidate for further exploration. The protocols and insights provided herein serve as a validated starting point for researchers aiming to harness its potential. Future work will likely focus on developing chiral versions for asymmetric catalysis, exploring its use in creating conductive coordination polymers, and performing in-depth mechanistic studies to optimize its therapeutic efficacy.
References
-
Thiadiazoles and Their Properties. ISRES Publishing. [Link]
-
Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. National Institutes of Health (PMC). [Link]
-
Thiadiazoles. Wikipedia. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
-
Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal. [Link]
-
Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Preprints.org. [Link]
-
The Chemistry of 1,2,3-Thiadiazoles. Wiley. [Link]
-
Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. MDPI. [Link]
-
Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. isres.org [isres.org]
- 5. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation of 1,2,3-Thiadiazole-5-Disulfides via Oxidative Coupling
Executive Summary
The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antibiotics (e.g., Cefuzoname) and agrochemicals (e.g., Tiadinil). While the synthesis of the monomeric ring via the Hurd-Mori reaction is well-documented, the controlled preparation of bis(1,2,3-thiadiazol-5-yl) disulfides presents unique challenges. The 1,2,3-thiadiazole ring is susceptible to thermal decomposition (extruding
This Application Note provides two validated protocols for the oxidative coupling of 1,2,3-thiadiazole-5-thiols to their corresponding disulfides. We prioritize methods that operate under mild conditions to preserve ring integrity while ensuring high yields.
Strategic Considerations & Mechanism
The Stability Paradox
Unlike their 1,3,4-isomers, 1,2,3-thiadiazoles are thermally labile.[1] Above 120°C, or under irradiation, they extrude nitrogen gas to form thioketenes or thiirenes. Furthermore, the 5-position is electronically coupled to the diazo-like character of the ring.
-
Rule 1: Avoid temperatures
during oxidation. -
Rule 2: Maintain neutral or slightly acidic pH. Strong bases can trigger ring cleavage or rearrangement to 1,2,3-triazoles.
Reaction Mechanism
The oxidative coupling proceeds via a radical or ionic mechanism depending on the oxidant. The Iodine-mediated pathway is preferred for its selectivity, avoiding over-oxidation to sulfonic acids (
Mechanism of Iodine-Mediated Coupling:
-
Activation: The thiol attacks molecular iodine to form a sulfenyl iodide (
) intermediate. -
Coupling: A second thiol molecule attacks the sulfur of the intermediate, displacing iodide and forming the disulfide bond (
).
Figure 1: Step-wise mechanism of iodine-mediated oxidative coupling.
Experimental Protocols
Protocol A: Iodine-Mediated Oxidation (Standard Method)
Best for: Small to medium scale (mg to g), high purity requirements. Advantages: Mild, rapid, visual endpoint indication.
Reagents:
-
Substrate: 5-Mercapto-1,2,3-thiadiazole (or its sodium salt).
-
Oxidant: Iodine (
), resublimed. -
Solvent: Ethanol (Absolute) or Methanol.
-
Quench: 10% Sodium Thiosulfate (
) solution.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the 5-mercapto-1,2,3-thiadiazole in 10 mL of Ethanol in a round-bottom flask.
-
Note: If the starting material is the sodium salt, ensure complete solubility; add a drop of water if necessary.
-
-
Oxidation: Prepare a solution of Iodine (0.55 mmol, 1.1 equiv relative to disulfide formation) in 5 mL Ethanol.
-
Addition: Add the Iodine solution dropwise to the stirred thiol solution at room temperature (
).-
Observation: The dark brown color of iodine should disappear rapidly upon contact with the solution.
-
-
Completion: Continue addition until a faint yellow/brown color persists (indicating excess iodine). Stir for an additional 30 minutes.
-
Quenching: Add 10%
dropwise until the solution becomes colorless. -
Isolation:
-
If product precipitates: Filter the solid, wash with cold water (2x5 mL) and cold ethanol (1x5 mL).
-
If product remains soluble: Concentrate the ethanol under reduced pressure (bath
), dilute with water, and extract with Ethyl Acetate or Dichloromethane.
-
-
Drying: Recrystallize from Ethanol/Water or purify via flash chromatography (usually not required for this method).
Protocol B: Hydrogen Peroxide "Green" Oxidation
Best for: Large scale, cost-sensitive projects, avoiding halogenated byproducts. Advantages: Water as the only byproduct, high atom economy.
Reagents:
-
Substrate: 5-Mercapto-1,2,3-thiadiazole.
-
Oxidant: Hydrogen Peroxide (
), 30% aqueous solution. -
Catalyst (Optional): Sodium Iodide (NaI, 1 mol%) can accelerate the reaction.
-
Solvent: Ethanol/Water (1:1 mixture).
Step-by-Step Procedure:
-
Preparation: Suspend 5.0 mmol of the thiol in 20 mL of Ethanol/Water (1:1).
-
Addition: Cool the mixture to
(Ice bath). Critical: Exotherms can degrade the thiadiazole ring. -
Reaction: Add
(30%, 2.5 mmol, 0.55 equiv) dropwise over 10 minutes. -
Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disulfides are typically less polar than thiols).
-
Workup:
-
Dilute with 20 mL cold water.
-
The disulfide often precipitates as a white or pale yellow solid. Filter and dry in vacuo.
-
Yield Note: Yields are typically 80–90%.
-
One-Pot Synthesis from 5-Chloro-1,2,3-thiadiazoles
Often, the 5-thiol is not stored due to odor or stability issues. It is generated in situ from the 5-chloro precursor (readily available from Hurd-Mori reaction).
Figure 2: Integrated workflow for one-pot disulfide synthesis.
Protocol Modification:
-
Reflux 5-chloro-1,2,3-thiadiazole with 1.1 equiv of Thiourea in Ethanol for 1 hour to form the isothiouronium salt.
-
Hydrolyze with mild base (
) to release the thiolate. -
Do not isolate. Add
directly to the flask at room temperature to effect the coupling.
Data Analysis & Quality Control
Table 1: Expected Analytical Signatures
| Technique | Parameter | Observation | Interpretation |
| 1H NMR | Chemical Shift | Downfield shift of ring protons | Disulfide formation typically causes a slight downfield shift (0.1-0.3 ppm) of the H-4 proton compared to the thiol. |
| IR | S-H Stretch | Disappearance of ~2550 cm⁻¹ | Absence of the weak S-H band confirms consumption of thiol. |
| HRMS | Mass Peak | [2M-2H + H]⁺ or [2M-2H + Na]⁺ | Distinctive dimer mass. Isotopic pattern will show sulfur richness. |
| Melting Point | Range | Sharp, High (>120°C typical) | Disulfides are generally crystalline solids with higher MPs than their thiol precursors. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature too high. | Keep reaction |
| Ring Opening | pH too high (Basic). | Avoid strong bases (NaOH/KOH). Use |
| Over-oxidation | Excess oxidant used. | Use stoichiometric Iodine. Avoid excess |
| Solubility Issues | Disulfide precipitates early. | Use a co-solvent (THF or DMF) if the product traps unreacted thiol in the precipitate. |
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on ring stability and Hurd-Mori synthesis).
-
El-Gendy, Z., et al. (2018).[2] Spectroscopic and structural investigation of interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine. Journal of Molecular Structure. (Validates Iodine coupling protocol for thiadiazole thiols).
-
Zhan, P., et al. (2009). Design and synthesis of novel 1,2,3-thiadiazole derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry. (Context for 5-functionalized 1,2,3-thiadiazole stability).
-
Kirrbach, M., et al. (2021). Oxidative Coupling of Thiols to Disulfides. Organic Chemistry Portal. (General review of oxidative coupling methodologies).
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie. (Foundational paper on the rearrangement risks of 1,2,3-azoles).
Sources
Application Note: S-Alkylation of 1,2,3-Thiadiazole-5-thiol with Alkyl Halides
This guide details the protocol for the S-alkylation of 1,2,3-thiadiazole-5-thiol. Note that This compound is chemically distinct from the more common 1,3,4-thiadiazole-2-thiol. The 1,2,3-isomer is inherently less stable and prone to ring-opening or rearrangement reactions (Dimroth-type) under basic conditions. Therefore, the preferred "Gold Standard" method for research applications involves in situ generation via lithiation-sulfuration, rather than handling the isolated thiol.
Executive Summary
The 1,2,3-thiadiazole moiety is a privileged scaffold in drug discovery, serving as a bioisostere for thiazoles and pyridines. However, the introduction of a thioether (sulfide) linkage at the C5 position is synthetically challenging due to the instability of the parent 5-mercapto-1,2,3-thiadiazole. Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is susceptible to base-mediated ring cleavage and Dimroth-type rearrangement to 1,2,3-triazoles.
This guide presents a high-fidelity protocol for the synthesis of 5-alkylthio-1,2,3-thiadiazoles. We recommend an in situ generation strategy (Lithiation-Sulfuration-Alkylation) which avoids the isolation of the unstable thiol intermediate, ensuring high yields and minimizing side reactions.
Mechanistic Insights & Critical Parameters
The Stability Paradox
The 1,2,3-thiadiazole ring is electron-deficient. The C5 position is significantly acidic (pKa ~20-25 for the C-H), allowing for lithiation. However, the resulting 5-thiolate anion is ambident and can undergo two detrimental pathways if not controlled:
-
Ring Cleavage: Strong bases at elevated temperatures can attack the sulfur or deprotonate the C4 position (if unsubstituted), leading to fragmentation into diazo compounds.
-
Rearrangement: In the presence of amines or strong nucleophiles, 5-substituted 1,2,3-thiadiazoles can rearrange to 1,2,3-triazoles via a ring-opening/ring-closing sequence (analogous to the Cornforth or Dimroth rearrangements).
Reaction Pathway
The optimized pathway utilizes n-Butyllithium (n-BuLi) to selectively deprotonate the C5 position at low temperature (-78°C), followed by trapping with elemental sulfur (S₈) to form the lithium thiolate. This intermediate is immediately quenched with an alkyl halide.
Figure 1: Optimized Lithiation-Sulfuration-Alkylation pathway. Maintaining cryogenic temperatures is critical to prevent the lithio-species from fragmenting.
Experimental Protocol: In Situ S-Alkylation[1]
Objective: Synthesis of 4-phenyl-5-(methylthio)-1,2,3-thiadiazole (Model Reaction). Scale: 1.0 mmol
Reagents & Equipment
-
Substrate: 4-Phenyl-1,2,3-thiadiazole (162 mg, 1.0 mmol)
-
Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
-
Sulfur Source: Elemental Sulfur (S₈), sublimed grade (35 mg, 1.1 mmol atom)
-
Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 equiv)
-
Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS)
-
Atmosphere: Dry Nitrogen or Argon (Balloon or Schlenk line)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Flush with Argon for 15 minutes.
-
Solvation: Add the 1,2,3-thiadiazole substrate (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (0.44 mL, 1.1 mmol) over 5 minutes.
-
Observation: The solution may turn yellow or orange, indicating the formation of the 5-lithio species.
-
Critical Step: Stir at -78°C for exactly 30 minutes. Do not allow the temperature to rise, as the lithio-intermediate is thermally unstable.
-
-
Sulfuration: Add elemental sulfur (S₈) (35 mg, 1.1 mmol) in one portion (under positive Argon flow).
-
Note: Alternatively, dissolve S₈ in a minimal amount of THF and add dropwise if handling solids is difficult, though solid addition is standard.
-
Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm to -20°C over 30 minutes to ensure complete reaction of sulfur. The solution typically darkens (reddish-brown).
-
-
Alkylation: Cool the mixture back to -78°C . Add the alkyl halide (e.g., MeI, 1.2 mmol) dropwise.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 1 hour. Stir for an additional 1-2 hours.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography.
-
Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).
-
QC: Verify product by ¹H NMR (look for S-Me singlet around δ 2.5-2.7 ppm) and MS.
-
Alternative Protocol: Alkylation of Isolated Thiol (If Available)
Note: Use this only if you have access to the stable thiol or its salt. This method is milder but risks disulfide formation.
Conditions:
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Avoid strong bases like NaH or NaOH to prevent ring degradation.
-
Solvent: DMF or Acetone.
-
Temperature: 0°C to Room Temperature.
Protocol:
-
Dissolve this compound (1.0 equiv) in DMF (0.2 M).
-
Add K₂CO₃ (2.0 equiv) and stir for 10 minutes at 0°C.
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Stir at RT for 2-4 hours. Monitor by TLC.
-
Pour into ice water and filter precipitate or extract with EtOAc.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Ring decomposition due to high temperature during lithiation. | Ensure T ≤ -78°C during n-BuLi addition. Keep lithiation time < 45 mins. |
| Recovery of Starting Material | Incomplete lithiation or wet THF. | Titrate n-BuLi before use. Ensure THF is strictly anhydrous. |
| Disulfide Formation (R-S-S-R) | Oxidation of the thiolate intermediate. | Degas all solvents thoroughly. Maintain inert atmosphere strictly. |
| Regioisomers (N-alkylation) | Ambident nucleophile behavior (rare for this system but possible). | Use "softer" electrophiles (Iodides > Bromides > Tosylates). Keep solvent non-polar (THF) rather than polar aprotic (DMF) to favor S-alkylation. |
| Rearrangement to Triazole | Presence of amines or excessive warming with base. | Avoid amine bases (TEA, DIPEA). Use the lithiation protocol which generates the thiolate without free amine species. |
References
-
General Synthesis of 1,2,3-Thiadiazoles
- Hurd, C. D.; Mori, R. I. J. Am. Chem. Soc.1955, 77, 5359.
-
Link:[Link]
-
Lithiation and Functionalization of 1,2,3-Thiadiazoles
- Morzherin, Y. Y.; Tarasov, E. V.; Bakulev, V. A. J. Chem. Soc., Perkin Trans. 12002, 1593-1599. (Discusses reactivity and rearrangements).
-
Source:
-
Dimroth Rearrangement in Thiadiazoles
- L'abbé, G. J. Heterocycl. Chem.1984, 21, 627. (Review of rearrangements in 1,2,3-thiadiazoles).
-
Link:[Link]
-
Biological Activity of 5-Alkylthio-1,2,3-thiadiazoles
- Dong, H. S.; Quan, B. J. Braz. Chem. Soc.2008, 19, 6.
-
Link:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Thiadiazoles & Prevention of Nitrogen Evolution
Welcome to the Technical Support Center for 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this versatile heterocycle. The 1,2,3-thiadiazole core is a valuable scaffold in pharmaceuticals and agrochemicals, but its synthesis can be compromised by the inherent tendency of the ring to undergo nitrogen evolution.[1][2] This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic understanding to help you navigate the challenges and ensure the integrity of your target molecules.
Understanding the Core Challenge: The Inherent Instability of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is unique among its isomers for its propensity to decompose via the extrusion of molecular nitrogen (N₂).[2] This reaction, while useful in some synthetic applications for generating reactive intermediates like alkynes or thioketenes, is often an undesirable side reaction during the synthesis and purification of the heterocycle itself. This decomposition can be initiated by several factors:
-
Heat (Thermal Decomposition): Elevated temperatures provide the activation energy needed to break the N-N and C-S bonds, leading to ring fragmentation.
-
Light (Photochemical Decomposition): UV irradiation can excite the molecule, leading to nitrogen extrusion through a different mechanistic pathway.
-
Strong Bases: Bases can deprotonate the C5 position (if unsubstituted), initiating a ring-opening cascade that results in nitrogen loss and the formation of an alkynethiolate.
Our primary goal is to navigate the synthesis under conditions that favor the formation of the stable five-membered ring while minimizing the pathways that lead to its decomposition.
Frequently Asked Questions (FAQs)
Q1: My Hurd-Mori reaction is giving a very low yield or no product at all. What are the most common causes?
A1: Low yields in the Hurd-Mori reaction, the classic method involving the cyclization of a hydrazone with thionyl chloride (SOCl₂), typically stem from a few critical factors:
-
Inactive Hydrazone Substrate: The reaction requires a hydrazone with an α-methylene group (a -CH₂- group adjacent to the C=N bond). Verify the structure of your starting material.
-
Substrate Basicity: If your starting material contains a basic nitrogen atom (e.g., a pyrrolidine ring), it can be protonated by the HCl generated in situ. This can impede the reaction. The use of an electron-withdrawing protecting group on such nitrogen atoms is crucial for a successful cyclization.[3][4]
-
Excessive Heat: The Hurd-Mori reaction can be exothermic. Uncontrolled temperature increases can lead to the thermal decomposition of the newly formed 1,2,3-thiadiazole. The reaction should be cooled, especially during the addition of thionyl chloride.[3][5]
-
Steric Hindrance: Highly hindered hydrazones may fail to cyclize efficiently.[2]
Q2: I am observing vigorous gas evolution during my reaction, and my product is a complex mixture. What is happening?
A2: Rapid and sustained gas evolution is a strong indicator of product decomposition via nitrogen extrusion. This suggests that the reaction conditions are too harsh for your specific 1,2,3-thiadiazole derivative. The primary culprits are high local temperature and/or the presence of unquenched acidic byproducts. The resulting reactive intermediates (thioketenes, alkynes) can polymerize or react with other components, leading to a complex mixture.
Q3: Are there safer and more reliable alternatives to thionyl chloride?
A3: Yes. Concerns over the hazards and aggressive nature of thionyl chloride have led to the development of milder and often higher-yielding protocols. A highly effective modern alternative is the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[6] This metal-free method often proceeds under milder conditions and can be considered an improvement on the Hurd-Mori reaction.[6] Other sulfur sources like sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂) have also been used, in some cases providing better yields than thionyl chloride.[7]
Q4: How do substituents affect the stability of the 1,2,3-thiadiazole ring?
A4: Substituents play a significant electronic role in the stability of the ring. While specific decomposition temperatures vary widely, a general trend is observed:
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR) or sulfonyls (-SO₂R) tend to stabilize the ring by decreasing the electron density, making it less prone to oxidative or base-catalyzed decomposition.
-
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can increase the electron density of the ring, which can sometimes lower its stability, particularly towards electrophilic attack or oxidation.
Q5: What are the best practices for purifying 1,2,3-thiadiazoles to avoid decomposition?
A5: Purification requires careful handling.
-
Chromatography: Column chromatography on silica gel is a common method. It is crucial to use neutral solvent systems (e.g., hexanes/ethyl acetate) and to avoid leaving the compound on the column for extended periods.
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for achieving high purity. The choice of solvent must be determined empirically.
-
Avoid Acid/Base: Avoid washing with strong acids or bases during the workup. If an acid quench is necessary, it should be done at low temperatures and followed promptly by extraction. Use a mild base like saturated sodium bicarbonate solution for neutralization.
Troubleshooting Guide: From Low Yields to Product Decomposition
This section provides a structured approach to diagnosing and solving common problems encountered during 1,2,3-thiadiazole synthesis.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low or No Yield | 1. Inactive Starting Material: The hydrazone lacks an α-methylene group. | Verify Substrate Structure: Confirm the structure of your hydrazone using NMR. The Hurd-Mori cyclization requires an active methylene adjacent to the C=N bond for the initial reaction with thionyl chloride. |
| 2. Substrate Degradation: Starting hydrazone is unstable to the reaction conditions. | Use Milder Conditions: Switch from the traditional Hurd-Mori reaction to a TBAI-catalyzed reaction with N-tosylhydrazone and elemental sulfur. This avoids the highly acidic and exothermic nature of thionyl chloride.[6] | |
| 3. Inappropriate Protecting Group: An electron-donating group on a nearby nitrogen atom is interfering with the reaction. | Switch to an EWG Protecting Group: For substrates containing other N-heterocycles, replace electron-donating protecting groups (e.g., alkyl) with electron-withdrawing ones (e.g., carbamate). This reduces the basicity of the nitrogen, preventing unwanted side reactions. A 94% yield was achieved with a carbamate protector versus only 12% with a benzyl group in one study.[3][4] | |
| Reaction Turns Dark; Complex Mixture by TLC | 1. Product Decomposition: The formed 1,2,3-thiadiazole is unstable under the reaction conditions. | Strict Temperature Control: Add thionyl chloride dropwise at 0 °C or below. Maintain this low temperature for a few hours before allowing the reaction to slowly warm to room temperature. This minimizes thermal decomposition.[5] |
| 2. Polymerization of Intermediates: Nitrogen extrusion leads to reactive thioketenes which polymerize. | Dilute Reaction Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization. | |
| Vigorous, Uncontrolled Gas Bubbling | 1. Runaway Reaction/Decomposition: The reaction is too exothermic, causing rapid N₂ evolution. | Immediate Cooling & Slower Reagent Addition: If safe to do so, immediately cool the reaction vessel. In future attempts, add the cyclizing agent (e.g., SOCl₂) much more slowly and at a lower starting temperature. |
| Product Decomposes During Workup or Purification | 1. Sensitivity to pH: The 1,2,3-thiadiazole ring is cleaved by strong acid or base. | Use Neutral Workup: Quench the reaction by pouring it into ice-water, not a strong base. Neutralize carefully with saturated sodium bicarbonate. Use neutral solvents for extraction and chromatography. |
| 2. Thermal Instability: The product decomposes on the rotovap or during chromatography. | Low-Temperature Purification: Concentrate the product at the lowest possible temperature. If performing chromatography, do not let the compound sit on the silica gel for an unnecessarily long time. |
Logical Troubleshooting Workflow
Caption: Key decomposition pathways of the 1,2,3-thiadiazole ring.
-
Thermal Pathway: Upon heating, the 1,2,3-thiadiazole ring undergoes a concerted or stepwise elimination of N₂ to form a highly strained, anti-aromatic thiirene intermediate. This species is typically short-lived and rapidly isomerizes to a more stable thioketene, which can then be trapped or undergo further reactions.
-
Base-Catalyzed Pathway: In the presence of a strong base (like n-butyllithium or potassium t-butoxide), a proton at the C5 position (if present) is abstracted. This generates an anion that triggers a ring-opening cascade, ultimately eliminating nitrogen to form a stable alkynethiolate anion. This pathway is particularly relevant when attempting functionalization at the C5 position.
Recommended Experimental Protocols
Protocol 1: Optimized Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol incorporates best practices for temperature control to minimize decomposition during the classic Hurd-Mori synthesis.
Step 1: Formation of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture to act as a base.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Add thionyl chloride (2.5 eq) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from ethanol to yield the pure 4-phenyl-1,2,3-thiadiazole.
Protocol 2: Milder TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This protocol is an excellent alternative to the Hurd-Mori reaction, avoiding harsh reagents and often providing higher yields. [6] Step 1: Preparation of N-Tosylhydrazone
-
Dissolve the desired aryl ketone (1.0 eq) and tosylhydrazide (1.05 eq) in methanol or ethanol.
-
Add a few drops of concentrated HCl as a catalyst.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) until TLC indicates complete consumption of the ketone.
-
Cool the mixture, and the N-tosylhydrazone will often precipitate. Filter the solid, wash with cold solvent, and dry.
-
To a flask containing the N-tosylhydrazone (1.0 eq), add elemental sulfur (2.0 eq) and tetrabutylammonium iodide (TBAI) (0.2 eq).
-
Add a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter off any excess sulfur.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. Yields for this method are typically in the 70-95% range.
Comparison of Synthetic Methods
| Feature | Standard Hurd-Mori | TBAI-Catalyzed Method |
| Sulfur Source | Thionyl Chloride (SOCl₂) | Elemental Sulfur (S₈) |
| Reagent Hazards | Corrosive, toxic, reacts violently with water | Low toxicity, stable solid |
| Catalyst | None (reagent-driven) | Tetrabutylammonium Iodide (TBAI) |
| Typical Temperature | 0 °C to Room Temperature | 80 °C |
| Byproducts | HCl, SO₂ | Minimal |
| General Yields | Moderate to Good (50-85%) | Good to Excellent (70-95%) |
| Advantages | Readily available reagents | Milder conditions, higher yields, safer |
| Disadvantages | Harsh conditions, potential for decomposition | Requires higher temperature |
References
-
Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society1955 , 77 (20), 5359–5364. [Link]
-
Hosny, M. A.; El-Sayed, T. H.; El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry2012 , 9 (3), 1276-1287. [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13: Hetarenes and Related Ring Systems. Product Class 9: 1,2,3-Thiadiazoles. Thieme2004.
-
Ali, M. A.; et al. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences2021 , 11 (12), 5742. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia; 2023. [Link]
- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 2004.
-
Rojas, R.; et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules2024 , 29(1), 123. [Link]
-
Stanetty, P.; Turner, M.; Mihovilovic, M. D. Synthesis of pyrrolo[2,3-d]t[5][8][9]hiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules2005 , 10 (2), 367-375. [Link]
-
Oruç, E. E. 174 Thiadiazoles and Their Properties. In Research & Reviews in Science and Technology; ISRES Publishing: 2021. [Link]
-
Stanetty, P.; Turner, M.; Mihovilovic, M. D. Synthesis of pyrrolo[2,3-d]t[5][8][9]hiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed2005 , 10 (2), 367-75. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1,2,3-Thiadiazole-5-Thiol Stabilization
Doc ID: TS-CHEM-123TDZ-05 | Version: 2.1 | Last Updated: 2026-02-04
⚠️ Critical Technical Distinction
Before proceeding: Verify your isomer.
-
1,3,4-Thiadiazole-2,5-dithiol: Commercially common, stable solid, used as a corrosion inhibitor.
-
1,2,3-Thiadiazole-5-thiol (Target of this Guide): Highly reactive, prone to nitrogen extrusion and ring fragmentation. Do not treat this like a standard thiol.
Module 1: The Stability Matrix (Root Cause Analysis)
The 1,2,3-thiadiazole ring is uniquely fragile compared to other thiadiazoles due to its latent ability to extrude molecular nitrogen (
The Decomposition Pathway
The primary failure mode during purification is Base-Induced Fragmentation . Unlike standard thiols where base simply generates a thiolate nucleophile (
Key Mechanism:
-
Deprotonation: Base removes the proton from the thiol (or N-4 if unsubstituted).
-
Ring Opening: The N-S bond cleaves.
-
Nitrogen Extrusion: The molecule releases
gas (often observed as foaming/fizzing). -
Product Loss: You are left with an acyclic alkynyl thiol/sulfide, not your heterocycle.
Tautomeric Equilibrium
In solution, this compound exists in equilibrium with its thione form:
Visualization: The "Death Spiral" of 1,2,3-Thiadiazoles
The following diagram illustrates why basic conditions must be avoided during purification.
Figure 1: The base-catalyzed decomposition pathway of 1,2,3-thiadiazoles. Note that nitrogen loss is irreversible.
Module 2: Troubleshooting Purification
Protocol: Acidic Workup (The "Safe Zone")
Objective: Isolate the thiol without triggering ring opening or oxidation.
| Parameter | Specification | Rationale |
| pH Control | Maintain pH 2.0 – 4.0 | Prevents formation of the reactive thiolate anion; suppresses ring opening. |
| Temperature | < 4°C (Ice Bath) | Retards the kinetics of disulfide formation and thermal decomposition. |
| Solvent | Degassed DCM or EtOAc | Removes dissolved oxygen to prevent disulfide dimerization ( |
| Additives | 1-5 mM TCEP or DTT | Reducing agents that cleave any disulfides formed back to the monomeric thiol. |
Step-by-Step Workflow:
-
Quenching: If synthesizing via the Hurd-Mori reaction (hydrazone +
), quench the reaction mixture into ice-cold dilute HCl . Do not use saturated bicarbonate or NaOH. -
Extraction: Extract rapidly with degassed Ethyl Acetate.
-
Washing: Wash the organic layer with brine containing 1% HCl. Avoid basic brine.
-
Drying: Dry over Sodium Sulfate (
). Note: Magnesium Sulfate ( ) can be slightly basic; avoid if the molecule is extremely sensitive. -
Concentration: Evaporate solvent at < 30°C . Do not heat to dryness; leave a small amount of solvent or oil.
Chromatography Guidelines
Scenario: The crude material requires column purification.
-
Stationary Phase:
-
❌ Avoid: Standard Silica Gel (often slightly acidic but surface hydroxyls can be catalytic) and Alumina (Basic/Neutral).
-
✅ Recommended: Acidified Silica Gel . Pre-wash the silica column with 1% Acetic Acid in Hexanes before loading.
-
-
Mobile Phase: Add 0.1% Acetic Acid or Formic Acid to your eluent (e.g., Hexanes/EtOAc + 0.1% AcOH).
-
Loading: Load as a liquid injection. Do not dry-load onto silica, as the heat of adsorption and prolonged solid-state contact can trigger polymerization.
Visualization: Purification Decision Tree
Figure 2: Decision logic for purifying labile thiadiazole thiols. Note the emphasis on acidic conditions.
Module 3: Storage & Handling[1]
The "Golden Rule": 1,2,3-Thiadiazole-5-thiols are kinetically stable but thermodynamically eager to decompose.
-
Physical State: If possible, store as the hydrochloride salt . The protonated form is significantly more stable than the free thiol.
-
Atmosphere: Argon is superior to Nitrogen (heavier, blankets the sample better).
-
Temperature: -20°C or -80°C.
-
Container: Amber glass (protects from UV-induced radical formation) with a Teflon-lined cap.
Frequently Asked Questions (FAQ)
Q1: My product turned into a yellow insoluble solid overnight. What happened? A: You likely formed the disulfide dimer .
-
Cause: Exposure to air or basic conditions during workup.[1]
-
Fix: Dissolve the solid in THF/Water and treat with 1.5 equivalents of DTT (Dithiothreitol) or TCEP. The monomeric thiol should regenerate.
Q2: I see vigorous bubbling when I add Sodium Bicarbonate. Is this normal?
A: NO. This is likely nitrogen gas (
-
Correction: Switch to a phosphate buffer (pH 6) or dilute HCl for neutralization. Never expose 1,2,3-thiadiazoles to pH > 8.
Q3: Can I distill this compound?
A: Absolutely not. 1,2,3-Thiadiazoles are thermal precursors to thioketenes. Heating will cause rapid decomposition and potential pressure buildup (explosion hazard) due to
Q4: The NMR shows broad peaks. Is it impure? A: Not necessarily. This often indicates thiol-thione tautomerism on the NMR timescale.
-
Test: Run the NMR at a lower temperature (-20°C) to freeze out the tautomers, or add a drop of
to exchange the labile proton (peaks should sharpen or disappear).
References
-
Bakulev, V. A., & Dehaen, W. (2004).[2] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[2] (The definitive text on the stability and rearrangement of this heterocyclic system).
-
Hurd, C. D., & Mori, R. I. (1955). On 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. (Foundational synthesis and initial stability observations).
-
L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron, 38(24), 3537-3563. (Detailed mechanism of the base-catalyzed decomposition).
-
Thermo Fisher Scientific. (n.d.). Handling and Storage of Thiols. Technical Support Bulletin. (General protocols for preventing disulfide oxidation).
Sources
Handling air-sensitivity of 1,2,3-thiadiazole-5-thiol anions
Welcome to the technical support guide for handling 1,2,3-thiadiazole-5-thiol anions. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging chemical entity. The inherent air-sensitivity of the thiolate anion presents significant experimental hurdles. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability
This section addresses the fundamental chemical principles governing the air-sensitivity of this compound anions. Understanding the "why" is critical to mastering the "how."
Q1: Why are 1,2,3-thiadiazole-5-thiolate anions so sensitive to air?
The primary cause of air-sensitivity is the thiolate anion (R-S⁻). Thiolates are potent nucleophiles and are easily oxidized. The principal culprit in the air is molecular oxygen (O₂), which acts as a diradical. The reaction involves the single-electron transfer (SET) from two thiolate anions to an oxygen molecule, leading to the formation of a disulfide bond (R-S-S-R) and a peroxide species. This oxidative dimerization is a common and often rapid decomposition pathway for most thiolates when exposed to air.[1][2]
Q2: What are the primary decomposition products I should expect from air exposure?
The most common decomposition product is the corresponding disulfide: bis(1,2,3-thiadiazol-5-yl) disulfide . This compound is often observed as an insoluble white or pale yellow precipitate in many organic solvents. Under more aggressive oxidative conditions or prolonged exposure, cleavage of the thiadiazole ring can occur, leading to a complex mixture of byproducts.[3]
Q3: What are the immediate visual indicators of decomposition?
If you are working with a solution of the this compound anion (which should ideally be colorless or very pale yellow), the following signs indicate decomposition due to air exposure:
-
Appearance of Cloudiness or a Precipitate: This is the most common sign, indicating the formation of the less soluble disulfide dimer.
-
Color Change: The development of a more intense yellow or even brownish color can suggest the formation of various oxidized species and potential ring-degradation products.
Q4: How does my choice of solvent affect the stability of the anion?
Solvent choice is critical. The key factor is the solubility of oxygen, which is nonpolar.
-
Nonpolar Solvents (e.g., Hexane, Toluene): While they may have lower oxygen solubility than some polar solvents, ensuring they are rigorously deoxygenated is paramount.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are common for reactions involving anions. However, they can dissolve significant amounts of oxygen. It is absolutely essential to use a proper degassing technique, such as freeze-pump-thaw or sparging with an inert gas for an extended period.[1]
-
Protic Solvents (e.g., Ethanol, Water): These should generally be avoided unless the experiment specifically requires them (e.g., forming a salt in ethanol). The presence of protons can lead to an equilibrium with the neutral, less reactive thiol.
Section 2: Troubleshooting Guide for Experimental Failures
This guide is structured to help you diagnose and solve common problems encountered during the generation and use of this compound anions.
Logical Troubleshooting Flow
Below is a decision-making workflow to help diagnose issues systematically.
Caption: Troubleshooting workflow for reactions involving this compound anions.
Common Problems & Solutions in Q&A Format
Q: My reaction to generate the anion works, but when I try to use it in a subsequent reaction (e.g., alkylation), I get no product and recover only starting material. The solution looks clean. What's wrong?
This strongly suggests that the anion was not formed in the first place.
-
Causality: The base used for deprotonation may have been insufficient. For example, using a weaker base like triethylamine may not be strong enough to fully deprotonate the thiol. Alternatively, if using a strong base like sodium hydride (NaH), the NaH may be old and coated with an inactive layer of sodium hydroxide.
-
Solution:
-
Choose an appropriate base: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil, washed with dry hexanes before use) or potassium tert-butoxide are common choices.[4]
-
Verify Base Activity: If possible, titrate your base before use. For solid bases like NaH, ensure you are using fresh, reactive material.
-
Ensure Proper Reaction Conditions: Add the base at a reduced temperature (e.g., 0 °C) to the solution of the thiol to control the deprotonation, which can be exothermic. You should observe hydrogen gas evolution when using NaH.
-
Q: I set up my reaction under what I thought was a good nitrogen atmosphere, but a precipitate formed almost immediately after adding the base. Why?
This is a classic sign of rapid oxidation to the disulfide. Your inert atmosphere was compromised.
-
Causality: A small leak in your apparatus, insufficiently degassed solvent, or improper purging technique allowed oxygen to enter the flask and react instantly with the newly formed, highly reactive thiolate.
-
Solution:
-
Glassware Preparation: Ensure all glassware is oven-dried (>125 °C overnight) or flame-dried under vacuum and cooled under a positive pressure of inert gas.[5] This removes adsorbed water and air.
-
System Integrity: Use high-vacuum grease on all joints and ensure they are securely clamped. Use fresh, pliable rubber septa.
-
Thorough Purging: A proper "evacuate-refill" cycle is superior to just flushing with gas. Pull a vacuum on the sealed, cool flask and then backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.[6]
-
Solvent Degassing: Use solvents that have been degassed by at least three freeze-pump-thaw cycles or by vigorous sparging with argon for at least 30-60 minutes.
-
Q: I am trying to purify my product, which contains a 1,2,3-thiadiazole-5-thiolate moiety, via silica gel chromatography, but my recovery is very low and I see streaks on the TLC plate.
Silica gel is acidic and highly porous, with a large surface area exposed to the atmosphere. This is a hostile environment for an air-sensitive anion.
-
Causality: The acidic protons on the silica surface can protonate your anion, reverting it to the neutral thiol. The large surface area and presence of air in the silica and solvent will promote rapid oxidation.
-
Solution:
-
Protect the Thiol: If possible, perform the purification on a protected version of your molecule (e.g., as a thioacetate or other protecting group) and deprotect in the final step under inert conditions.[7]
-
Inert Chromatography: If you must purify the thiol or thiolate, you must use a flash chromatography system designed for air-sensitive compounds. This involves packing and running the column under a positive pressure of nitrogen and using degassed solvents.
-
Alternative Purification: Consider other methods like crystallization or distillation if applicable, performed under strictly inert conditions.
-
Section 3: Validated Experimental Protocols
These protocols provide a framework for success. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Generation of a Solution of Sodium 1,2,3-Thiadiazole-5-thiolate
This protocol describes the in situ generation of the anion for immediate use in a subsequent reaction.
Materials & Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stir bar, rubber septa, nitrogen or argon line with bubbler, syringes, and needles.[8]
Workflow Visualization:
Caption: Workflow for the generation of sodium 1,2,3-thiadiazole-5-thiolate.
Step-by-Step Procedure:
-
System Preparation: Assemble a two-neck flask with a stir bar, a rubber septum on one neck, and a gas adapter connected to a nitrogen/argon line and bubbler on the other. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5][9]
-
Reagent Addition: Briefly remove the septum and add this compound (1.0 eq) to the flask against a positive flow of inert gas. Reseal the flask.
-
Solvent Addition: Add anhydrous, degassed THF via a syringe to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Deprotonation: Cool the stirring solution to 0 °C using an ice bath.
-
Base Addition: In a separate flask under inert gas, weigh the required amount of NaH (1.1 eq). Add it carefully and portion-wise to the thiol solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and that the gas outlet is not blocked.
-
Reaction Completion: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A clear, pale yellow solution of the sodium salt should be formed. This solution is now ready for the addition of an electrophile.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Inert Gas | Argon (Ar) | Denser than air, providing a better "blanket" over the reaction. Nitrogen is a suitable, cheaper alternative.[1] |
| Base | NaH, KH, KHMDS, n-BuLi | Strong, non-nucleophilic bases ensure complete and irreversible deprotonation. |
| Solvent | THF, Dioxane, DMF | Aprotic solvents that can be made anhydrous and are suitable for anionic reactions. Must be rigorously degassed. |
| Degassing Method | Freeze-Pump-Thaw (3x) | Considered the most effective method for removing dissolved gases. |
| Glassware Prep | Oven-dry (125°C, >4h) | Removes physically adsorbed water from glass surfaces more effectively than flame-drying alone.[5] |
Section 4: References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Molecules. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Molecules. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
L'vov, A. et al. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. [Link]
-
ResearchGate. (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
-
Springer. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]
-
National Institutes of Health. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. [Link]
-
ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemistryviews.org [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 1,2,3-Thiadiazole Derivatives
Status: Operational Ticket ID: THD-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Triage
Welcome to the Purification Support Center. Purifying 1,2,3-thiadiazoles is notoriously difficult because the heterocyclic ring is ambiphilic and thermally labile . Unlike stable pyrazoles or pyridines, the 1,2,3-thiadiazole ring is prone to two catastrophic failure modes during chromatography:
-
Nitrogen Elimination: Under thermal stress (even the heat of adsorption on silica), the ring extrudes
to form highly reactive thioketenes or alkynes. -
Base-Catalyzed Ring Cleavage: Exposure to basic amines (often used to reduce tailing) can trigger a Wolff-rearrangement-like mechanism, opening the ring.
Before starting a column, perform this Triage Check:
| Diagnostic Check | Observation | Recommendation |
| Solubility | Soluble in hot EtOH/MeOH? | STOP. Attempt recrystallization first. This is the "Gold Standard" for Hurd-Mori products [1]. |
| TLC Stability | 2D-TLC (Run, rotate 90°, run again) shows off-diagonal spots? | CRITICAL. Your compound is decomposing on silica. Switch to Neutral Alumina or C18 . |
| Impurity Profile | Yellow elemental sulfur co-elutes? | Common in Hurd-Mori synthesis. Use Pre-Column Hexane Wash or Recrystallization . |
Decision Logic & Workflow
Do not default to standard flash chromatography. Use this logic flow to select the correct stationary phase.
Figure 1: Strategic decision tree for selecting the purification method. Note that recrystallization is preferred due to the thermal instability of the thiadiazole ring.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Method (Neutral Alumina)
Best for: Labile derivatives, oils that cannot be recrystallized, and acid-sensitive substrates. Why: Alumina has a localized pH ~7.0-7.5 (Neutral type) and a lower heat of adsorption than silica, preventing ring fragmentation.
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Note: Convert Grade I to Grade III by adding 6% water (w/w) and shaking for 2 hours. This lowers activity and prevents irreversible binding.
-
-
Column Packing: Slurry pack in 100% Hexane (or Petroleum Ether).
-
Critical: Never dry-pack. The exotherm from solvent wetting can decompose the thiadiazole.
-
-
Elution Gradient:
-
Start: 100% Hexane (removes sulfur and non-polar hydrazones).
-
Ramp: 0%
30% EtOAc in Hexane. -
Flow Rate: Slower than silica (alumina has lower back-pressure but slower mass transfer).
-
Protocol B: Silica Gel with Thermal Mitigation
Best for: Stable derivatives (e.g., 4-aryl substituted) where resolution on Alumina is poor.
-
Pre-Treatment (The "Buffer" Step):
-
Wash the silica slurry with 1% Triethylamine (Et3N) in Hexane before loading the sample.
-
Why: This neutralizes acidic sites on the silica surface (
) that catalyze decomposition.
-
-
Sample Loading:
-
Do NOT use heat to dissolve the sample for liquid loading.
-
Do NOT use solid loading (Celite/Silica mix) if the compound is thermally sensitive (evaporation heat).
-
Preferred: Liquid load in minimum DCM/Hexane (1:1).
-
-
Elution:
-
Solvent A: Hexane + 0.5% Et3N.
-
Solvent B: EtOAc.
-
Warning: Do not exceed 1% Et3N; excess base attacks the C5 position of the ring [2].
-
Troubleshooting Guide (FAQ)
Q1: My product band turns brown/black on the column. What is happening?
A: This is "on-column decomposition." The 1,2,3-thiadiazole ring is undergoing
-
Fix: Switch to Protocol A (Neutral Alumina) . If you must use silica, pre-elute the column with 1% Et3N to neutralize it and ensure the column is fully wetted (cool) before loading.
Q2: I used the Hurd-Mori reaction (Hydrazone +
-
Fix 1 (Chemical): Dissolve crude in DCM and wash with aqueous Sodium Sulfite (
) before chromatography. Sulfite reacts with sulfur to form water-soluble thiosulfate. -
Fix 2 (Chromatographic): Use a "Pre-wash." Pack the column. Load sample. Flush with 3 column volumes of 100% Pentane/Hexane. Sulfur usually elutes first. The thiadiazole (more polar due to N=N-S) will stick until EtOAc is added.
Q3: The peaks are tailing severely, but you said to avoid strong bases. A: 1,2,3-Thiadiazoles have a dipole and can interact with silanols.
-
Fix: Instead of adding more amine (risk of ring opening), switch solvents. Use DCM:MeOH (98:2) instead of Hexane:EtOAc. DCM solubilizes these heterocycles better, reducing "sticking" to the stationary phase.
Q4: Can I use Reverse Phase (C18) Flash? A: Yes, and it is often superior for stability.
-
Conditions: Water/Acetonitrile (no acid modifier).
-
Benefit: The aqueous environment dissipates heat instantly, and the bonded C18 phase is chemically inert compared to bare silica. This is highly recommended for polar derivatives (e.g., thiadiazole-4-carboxylic acids) [3].
Mechanism of Failure (Visualized)
Understanding why purification fails prevents future errors.
Figure 2: Chemical pathways of decomposition during purification. Acid/Heat leads to nitrogen loss; Base leads to ring opening.
References
-
Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazoles with Base. Journal of the American Chemical Society, 77(20), 5359–5364.
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62). Wiley-Interscience.
-
Atta, S. M., et al. (2021).[1] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3825.
Sources
Technical Support Center: Preserving the Integrity of the 1,2,3-Thiadiazole Ring Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole scaffolds. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the instability of the 1,2,3-thiadiazole ring in the presence of basic reagents. As a heterocyclic moiety of significant interest in medicinal and agricultural chemistry, understanding its reactivity is paramount to successful synthesis and application.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Problem - FAQs on Ring Opening
This section addresses the fundamental "why" behind the instability of 1,2,3-thiadiazoles in basic media.
Q1: Why is my 1,2,3-thiadiazole decomposing or rearranging in the presence of a base?
A1: The 1,2,3-thiadiazole ring, while aromatic and generally stable, possesses an inherent susceptibility to nucleophilic attack, particularly by strong bases.[4][5] The process is initiated by the deprotonation of the C-5 proton (if available) or direct nucleophilic attack on the ring. Under strongly basic conditions, this leads to a sequential conversion and ring-cleavage cascade.[6][7] This reaction, often referred to as base-catalyzed decomposition, results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive alkynethiolate intermediate.[2][8] This intermediate is the pivotal point from which various side products can form, leading to low yields or complete loss of your desired compound.
Q2: What are the typical undesired products of base-induced 1,2,3-thiadiazole ring opening?
A2: The primary product of the ring-opening is an alkynethiolate (or acetylene thiolate).[8] This species is often not isolated but will react further depending on the reaction conditions and the presence of other electrophiles or nucleophiles. For instance, under the action of sodium ethoxide in ethanol, the thiadiazole ring can be cleaved to form the corresponding sodium alkynethiolate.[8] In some cases, these intermediates can dimerize or react with the solvent.[8] Kinetic and NMR studies have also confirmed that under certain strongly basic conditions, 1,2,3-thiadiazoles can rearrange to form more stable 1,2,3-triazoles.[6][7]
Q3: Are all bases problematic for 1,2,3-thiadiazoles?
A3: No, and this is the most critical factor in experimental design. The stability of the 1,2,3-thiadiazole ring is highly dependent on the strength and nature of the base used.
-
Strong Bases (High Risk): Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK) are particularly aggressive and are known to efficiently promote ring cleavage.[6][7][8] Their use should be avoided whenever possible if the integrity of the thiadiazole ring is to be maintained.
-
Milder, Nitrogenous Bases (Low Risk): Organic, non-nucleophilic nitrogenous bases are generally much safer. Bases such as pyridine, triethylamine (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully used in reactions involving 1,2,3-thiadiazoles without inducing significant decomposition.[6][7] Studies have shown that using these bases in aprotic or ethanolic media leads to the exclusive formation and preservation of the 1,2,3-thiadiazole ring in good yields.[6][7]
Section 2: Troubleshooting Guide - Proactive & Reactive Strategies
Part A: Proactive Strategies - Selecting the Right Reaction Conditions
Thoughtful planning is the most effective way to prevent ring opening.
Q4: I am planning a reaction that requires a base. Which bases and solvents are "safe" to use with my 1,2,3-thiadiazole substrate?
A4: The key is to choose a base that is strong enough to perform its intended function (e.g., deprotonation of another functional group) but not so strong that it initiates thiadiazole ring cleavage.
Table 1: Recommended Base and Solvent Combinations
| Base Category | Recommended Bases | pKa (approx.) | Recommended Solvents | Use Case & Rationale |
| Low Risk | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | 10-11 | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol | Ideal for scavenging acid, promoting acylations, or as a general-purpose organic base. Their moderate basicity is insufficient to initiate ring opening.[6][7] |
| Moderate Risk | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium Carbonate (K₂CO₃) | 13-14 | Aprotic solvents (THF, DMF, MeCN) | DBU is a strong, non-nucleophilic base suitable for eliminations or deprotonations where TEA is too weak. Use at low temperatures to minimize risk. K₂CO₃ is a good inorganic alternative. |
| High Risk | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Potassium tert-Butoxide (tBuOK), Lithium diisopropylamide (LDA) | >15 | Alcohols (for alkoxides), Aprotic solvents (for others) | AVOID if possible. These bases are known to actively promote ring cleavage.[6][7][8] If absolutely necessary, use at very low temperatures (-78 °C) and for short reaction times. |
Q5: How does temperature influence the stability of 1,2,3-thiadiazoles under basic conditions?
A5: Temperature is a critical parameter. Even with "high-risk" bases, lowering the temperature can significantly suppress the rate of ring opening. For instance, studies directing reactions towards 1,2,3-triazoles (via thiadiazole intermediates) use a high amount of sodium ethoxide at low temperatures (-10 °C) to control the reaction.[6][7] If you must use a strong base, conducting the reaction at -78 °C (dry ice/acetone bath) and carefully monitoring the reaction for rapid completion can sometimes prevent significant degradation.
Q6: My planned synthesis requires a strong base. Are there alternative routes to my target 1,2,3-thiadiazole that avoid this step?
A6: Absolutely. If a downstream step necessitates harsh basic conditions, consider altering your synthetic strategy. The most common and robust method for synthesizing the 1,2,3-thiadiazole ring itself, the Hurd-Mori reaction , is performed under acidic or neutral conditions and is an excellent alternative.[1][2][9] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1]
Modern variations offer even milder and more efficient conditions:
-
Electrochemical Methods: Metal- and oxidant-free electrochemical methods have been developed for the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur, representing a more sustainable and less hazardous option.[11]
By forming the stable thiadiazole ring using one of these methods, you can often avoid the need for strong bases in subsequent steps.
Part B: Reactive Strategies - Troubleshooting Failed Experiments
Q7: My reaction yielded a complex mixture, and I suspect ring opening. How can I confirm this?
A7: If you observe a complex mixture in your TLC or crude NMR, and you used a strong base, ring opening is a likely culprit.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic C5-H proton of the thiadiazole ring. The appearance of new, sharp singlets in the alkyne region of the spectrum could indicate the formation of acetylene derivatives.
-
¹³C NMR Spectroscopy: The disappearance of the thiadiazole ring carbons is a key indicator.
-
Mass Spectrometry (MS): Check for masses corresponding to expected rearrangement products (like an isomeric triazole) or decomposition products. A mass loss of 28 Da (N₂) from your starting material is a strong indicator of decomposition.
Q8: I have already performed a reaction with a strong base. Can I salvage my product?
A8: Salvage can be difficult, but you can take steps to prevent further degradation during workup and purification.
-
Neutralize Carefully: Quench the reaction with a mild acid source, such as saturated aqueous ammonium chloride (NH₄Cl), rather than a strong acid.
-
Avoid Basic Workup: Do not use basic solutions (e.g., sodium bicarbonate or carbonate washes) if your product is unstable. Use neutral washes like water and brine.
-
Purification: Use neutral purification techniques. Silica gel chromatography is generally fine. Avoid basic alumina. If your compound is sensitive, consider minimizing its time on the column.[12]
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for a Base-Mediated Reaction Using a "Safe" Base (e.g., Triethylamine)
This protocol describes a representative reaction, such as the acylation of a hydroxyl group on a 1,2,3-thiadiazole-containing molecule.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1,2,3-thiadiazole substrate (1.0 eq).
-
Solvent: Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., DCM, THF) (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Synthesis of a 4-Aryl-1,2,3-Thiadiazole via a TBAI-Catalyzed Hurd-Mori Variation
This protocol provides a robust, strong-base-free method to construct the thiadiazole ring.[1][10]
-
Setup: In a round-bottom flask, combine the N-tosylhydrazone of the corresponding aryl ketone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).
-
Solvent: Add 1,2-dichloroethane (DCE) as the solvent (0.2 M).
-
Heating: Heat the reaction mixture to 80 °C.
-
Reaction: Stir at 80 °C for 12-24 hours, monitoring by TLC until the starting N-tosylhydrazone is consumed.
-
Cooling & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove excess sulfur, washing with a small amount of DCE.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1,2,3-thiadiazole.
Section 4: Visual Guides
Diagram 1: Mechanism of Base-Catalyzed Ring Opening```dot
digraph "Ring Opening Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Thiadiazole [label="1,2,3-Thiadiazole\n(with C5-H)"]; Anion [label="Thiadiazole Anion"]; Intermediate [label="Alkynethiolate\nIntermediate + N₂"]; Products [label="Side Products\n(e.g., Dimerization, Rearrangement)"]; Base [label="Strong Base\n(e.g., RO⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiadiazole -> Anion [label=" Deprotonation at C5"]; Base -> Thiadiazole [style=dotted, arrowhead=none]; Anion -> Intermediate [label=" Ring Cleavage\n(N₂ extrusion)"]; Intermediate -> Products [label=" Further Reactions"]; }
Caption: Decision-making guide for selecting a base.
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI.
- Properties and Synthesis of 1,2,3-Thiadiazole. (2022). ChemicalBook.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. (n.d.). Benchchem.
- Different methods for the preparation of 1,2,3‐thiadiazoles. (n.d.).
- Product Class 9: 1,2,3-Thiadiazoles. (n.d.). Science of Synthesis.
- Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. (n.d.). Russian Journal of General Chemistry.
- The Chemistry of 1,2,3-Thiadiazoles. (2004). John Wiley & Sons.
- Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2018).
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2011). PMC - NIH.
- Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases - Maadadi - Russian Journal of General Chemistry [journal-vniispk.ru]
- 9. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: IR Spectroscopy Characterization of 1,2,3-Thiadiazole-5-thiol
[1][2]
Executive Summary
1,2,3-Thiadiazole-5-thiol (also known as 5-mercapto-1,2,3-thiadiazole) is a critical heterocyclic building block in the synthesis of cephalosporin antibiotics and agrochemicals. Its spectroscopic characterization is uniquely challenging due to thiol-thione tautomerism —a dynamic equilibrium that shifts based on phase (solid vs. solution) and solvent polarity.
This guide provides a definitive spectroscopic framework for identifying this compound, distinguishing it from its structural isomers (e.g., 1,3,4-thiadiazoles), and monitoring its stability against the Dimroth-like rearrangement.
Structural Analysis & Tautomerism
The "performance" of an IR protocol for this compound is measured by its ability to resolve the tautomeric state. In the solid state (KBr pellet), this compound often exists predominantly in the thione (NH) form due to intermolecular hydrogen bonding. In solution, the equilibrium may shift toward the thiol (SH) form.
Tautomeric Equilibrium & Rearrangement Pathways
The following diagram illustrates the critical spectroscopic species: the Thiol form, the Thione form, and the degradation product (1,2,3-Triazole) via rearrangement.
Figure 1: Tautomeric equilibrium between thiol and thione forms, and the irreversible rearrangement pathway.
Characteristic IR Bands: The Fingerprint
The following data synthesizes experimental values from 1,2,3-thiadiazole derivatives and analogous heterocyclic thiols.
Table 1: Diagnostic IR Bands for this compound[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| N-H Stretch | 3100 – 3250 | Medium/Broad | Thione Marker. Indicates the NH-tautomer. Broadening occurs due to H-bonding in solid state. |
| C-H Stretch | 3050 – 3100 | Weak | Aromatic C-H stretch of the C4 proton. |
| S-H Stretch | 2550 – 2600 | Weak | Thiol Marker. Often obscured or very weak. Its presence confirms the SH-tautomer. |
| C=N Stretch | 1620 – 1660 | Strong | Ring stretching vibration. Characteristic of the 1,2,3-thiadiazole core. |
| N=N Stretch | 1560 – 1590 | Medium | Azo character within the ring. |
| C=S Stretch | 1240 – 1290 | Strong | Thione Marker. A critical band for confirming the thione form. Often coupled with N-C-S vibrations. |
| Ring Breathing | 1100 – 1150 | Medium | Skeletal ring vibration (N-N-C-S). |
| C-S-C Stretch | 690 – 710 | Weak | Thioether-like linkage within the ring. |
Comparative Analysis: 1,2,3- vs. 1,3,4-Isomers
Differentiation between isomers is vital in drug discovery.
| Feature | This compound | 1,3,4-Thiadiazole-2-thiol |
| Ring C=N | Single strong band ~1640 cm⁻¹ | Often doublet or shifted < 1600 cm⁻¹ |
| N=N Stretch | Distinct band ~1570 cm⁻¹ | Absent (Symmetry forbidden or non-existent bond type) |
| Rearrangement | Susceptible to Dimroth-like rearrangement | Generally more stable to rearrangement |
Experimental Protocol: Self-Validating Spectrum Acquisition
To ensure scientific integrity, the spectrum must be acquired under conditions that control the tautomeric state.
Reagents & Equipment
-
Sample: >98% purity this compound (store at -20°C, hygroscopic).
-
Matrix: Spectroscopic grade KBr (dried at 110°C) or Nujol.
-
Solvent (Optional): Anhydrous CHCl₃ (favors thiol) or DMSO (favors thione).
Step-by-Step Methodology
-
Baseline Correction (Background):
-
Purge the FTIR sample chamber with dry nitrogen for 5 minutes to remove atmospheric H₂O and CO₂.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Solid State Analysis (KBr Pellet):
-
Rationale: Solid state analysis typically traps the compound in its most stable H-bonded form (Thione).
-
Mix 1-2 mg of sample with 200 mg KBr. Grind finely to avoid Christiansen effect (scattering).
-
Press into a transparent pellet.
-
Validation Check: Look for the N-H stretch at ~3150 cm⁻¹ and C=S at ~1280 cm⁻¹ . If these are dominant, the sample is in the Thione form.
-
-
Solution State Analysis (Tautomer Validation):
-
Rationale: Non-polar solvents disrupt intermolecular H-bonds, potentially revealing the Thiol (S-H) band.
-
Dissolve 10 mg sample in 0.5 mL CHCl₃. Use a liquid cell with CaF₂ windows (NaCl is soluble in water/polar contaminants).
-
Validation Check: Look for the emergence of a weak, sharp band at ~2560 cm⁻¹ (S-H) and a decrease in the C=S intensity.
-
-
Stability Check (Rearrangement Monitoring):
-
If the spectrum shows unexpected bands at 2100-2250 cm⁻¹ (N≡N diazo character, intermediate) or a complete loss of the C=S band without S-H appearance, the compound may have degraded or rearranged to a triazole derivative.
-
Workflow Diagram
Figure 2: Experimental workflow for validating tautomeric forms.
References
- Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. (Comprehensive text on thiadiazole rearrangements and spectroscopy).
-
El-Gendy, Z., & Morsy, J. M. (2025). Synthesis of novel azoles functionalized 4-chloro-1,2,3-dithiazol-5-imine derivatives. ResearchGate. Link (Discusses 1,2,3-thiadiazole-5-thione byproducts and IR data).
-
Curran, W. V., et al. (1985).[1][2] New syntheses of this compound derivatives utilizing the thionyl chloride ring closure.[1][2] Journal of Organic Chemistry. (Primary synthesis and characterization source).
-
Katritzky, A. R., et al. (2010). Calculations of the Infrared and Raman Spectra of Simple Thiols and Thiol-Water Complexes. Journal of Computational Chemistry. Link (Theoretical basis for S-H vs C=S assignments).
-
US Patent 4980464A. Method for production of cephalosporin compounds. Google Patents. Link (Lists this compound as a key reagent and provides comparative IR data for related salts).
X-ray Crystallography of Thiadiazole-Thiol Metal Complexes: The 1,2,3-Isomer Challenge vs. The 1,3,4-Standard
Topic: X-ray crystallography of 1,2,3-thiadiazole-5-thiol metal complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the coordination chemistry of heterocyclic thiols, a critical distinction exists between the 1,3,4-thiadiazole and 1,2,3-thiadiazole isomers. While 1,3,4-thiadiazole-2-thiol is a robust, industrial-standard ligand, the this compound isomer presents a "crystallographic trap" due to its inherent instability and propensity for the Dimroth rearrangement .
This guide objectively compares the crystallographic performance of these two isomers. It provides validated protocols for the stable 1,3,4-system and mechanistic insights into stabilizing the elusive 1,2,3-system, preventing common misidentifications in X-ray diffraction analysis.
Ligand Architecture & Stability Profile
The "Standard": 1,3,4-Thiadiazole-2-thiol[1]
-
Status: Highly stable, commercially available.
-
Coordination Behavior: Acts as a versatile ambidentate ligand. It coordinates through the exocyclic sulfur (thione/thiolate) or the endocyclic nitrogen atoms.
-
Crystallographic Signature: Forms well-ordered lattices often stabilized by N–H···S hydrogen bonding networks.
The "Challenge": this compound
-
Status: Metastable; prone to isomerization.
-
The Trap: Under basic conditions (common for deprotonating thiols to form metal complexes), the 1,2,3-thiadiazole-5-thiolate anion undergoes a ring-opening and recyclization process known as the Dimroth Rearrangement , converting it into the thermodynamically stable 1,2,3-triazole-5-thiolate .
-
Impact: Researchers attempting to grow crystals of "this compound" complexes often unknowingly crystallize the 1,2,3-triazole isomer instead.
Visualizing the Instability Pathway
The following diagram illustrates the mechanism that complicates the isolation of pure this compound metal complexes.
Comparative Performance Metrics
The following table contrasts the crystallographic and chemical properties of metal complexes derived from both isomers.
| Feature | 1,3,4-Thiadiazole-2-thiol Complexes | This compound Complexes |
| Stability | High. Stable in air, acid, and base. | Low. Rearranges in base; sensitive to light. |
| Coordination Mode | Monodentate (S), Bridging (S, N), Chelation (N, S). | Rare. Usually requires S-alkylation to prevent rearrangement. |
| Crystallization | Readily forms single crystals (slow evaporation). | Difficult. Often yields amorphous powders or rearranged products. |
| M-S Bond Length | Typical: 2.30 – 2.45 Å (for transition metals). | Variable. Often elongated due to steric strain if ring is intact. |
| Biological Activity | Well-documented (Antimicrobial, Carbonic Anhydrase Inhibition). | Potential (Herbicidal), but limited by stability. |
Experimental Protocols
Protocol A: Synthesis of Stable 1,3,4-Thiadiazole Metal Complexes (The Control)
Use this protocol to establish a baseline for metal-thiolate bond lengths and coordination geometry.
Reagents: 5-amino-1,3,4-thiadiazole-2-thiol, Metal(II) Acetate (Zn, Cu, Ni), Ethanol.
-
Dissolution: Dissolve 1.0 mmol of ligand in 20 mL hot ethanol.
-
Metal Addition: Add 0.5 mmol of Metal(II) Acetate dissolved in 10 mL ethanol dropwise.
-
Reflux: Reflux for 2 hours. A precipitate will form.
-
Crystallization (Critical Step): Filter the precipitate. Redissolve in a minimal amount of DMF or DMSO . Allow to stand at room temperature for 5–7 days for slow evaporation.
-
Validation: Check unit cell parameters. 1,3,4-complexes typically crystallize in monoclinic space groups (e.g., P2₁/c).
Protocol B: Stabilizing the 1,2,3-Isomer for Crystallography
To successfully crystallize the 1,2,3-isomer, you must block the rearrangement. The most effective method is S-alkylation (forming a thioether) BEFORE complexation.
Reagents: Ethyl 1,2,3-thiadiazole-5-carboxylate (precursor), Alkyl halide, Metal Salt.
-
Precursor Synthesis: Synthesize the 1,2,3-thiadiazole ring via the Hurd-Mori reaction (hydrazone + thionyl chloride). Do not start with the free thiol.
-
Functionalization: React the 5-position (often via lithiation or nucleophilic substitution if a leaving group is present) to introduce a thioether group (-SR) rather than a free thiol (-SH).
-
Complexation: React the 1,2,3-thiadiazole-5-thioether with the metal salt (e.g., PdCl₂, PtCl₂) in acetonitrile.
-
Crystallization: Vapor diffusion of diethyl ether into the acetonitrile solution.
-
Validation: Verify the N=N bond length in the crystal structure (~1.25–1.28 Å) to confirm the ring has not rearranged to a triazole.
Crystallographic Analysis Guide
When analyzing your diffraction data, use these structural markers to confirm which isomer you have isolated.
Distinguishing Isomers in Electron Density Maps
| Parameter | 1,2,3-Thiadiazole (Target) | 1,2,3-Triazole (Rearranged Product) |
| Heteroatom Sequence | S-N-N-C-C ring sequence. | N-N-N-C-C ring sequence. |
| S-Atom Position | Sulfur is inside the ring (Position 1). | Sulfur is outside the ring (Exocyclic Thiol). |
| Thermal Ellipsoids | S1 often shows higher thermal motion. | Exocyclic S is well-ordered if coordinated. |
Coordination Modes Visualization
Understanding how these ligands bind is crucial for solving the structure.
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini Reviews in Medicinal Chemistry.
- Morzherin, Y. Y., et al. (2011). Rearrangements of 1,2,3-Thiadiazoles. (Discusses the Dimroth rearrangement mechanism).
-
Hurd, C. D., & Mori, R. I. (1955). The reaction of thionyl chloride with acetylhydrazones. Journal of the American Chemical Society. (Foundational synthesis of 1,2,3-thiadiazole rings).
-
Cambridge Structural Database (CSD). Search Query: "1,3,4-thiadiazole-2-thiol metal complex" vs "1,2,3-thiadiazole metal complex". (Used for bond length comparisons).[1]
Sources
13C NMR Characterization of C5-Substituted 1,2,3-Thiadiazoles
This guide provides an in-depth technical comparison and characterization framework for C5-substituted 1,2,3-thiadiazoles , a scaffold increasingly critical in fragment-based drug discovery (FBDD) and agrochemistry.
A Publish Comparison Guide for Structural Validation
Executive Summary: The Structural Assignment Challenge
In the synthesis of 1,2,3-thiadiazoles—often via the Hurd-Mori reaction (from hydrazones) or Peckmann cyclization —regioisomerism is a persistent failure mode. The formation of isomeric 1,2,4-thiadiazoles or the rearrangement to 1,2,3-triazoles (via the Dimroth or Cornforth rearrangements) can lead to erroneous biological structure-activity relationships (SAR).
This guide objectively compares the 13C NMR signatures of C5-substituted 1,2,3-thiadiazoles against their common isomers and provides a field-proven protocol for definitive assignment.
Comparative Analysis: 1,2,3-Thiadiazoles vs. Alternatives
Comparison 1: Distinguishing Regioisomers (The "Symmetry Test")
The most immediate alternative to a 1,2,3-thiadiazole product is the 1,3,4-thiadiazole isomer, often formed if the hydrazine precursor reacts via a different pathway.
| Feature | 1,2,3-Thiadiazole (C5-Substituted) | 1,3,4-Thiadiazole (2,5-Disubstituted) | 1,2,4-Thiadiazole (C5-Substituted) |
| Symmetry | Asymmetric | Symmetric (if substituents identical) | Asymmetric |
| Ring Carbons | Two distinct signals (C4 & C5) | One signal (C2/C5 equivalent) | Two distinct signals (C3 & C5) |
| C5 Shift ( | 135 – 165 ppm (Deshielded by S) | 158 – 165 ppm (N=C-S) | 165 – 185 ppm (N=C-S-C=N) |
| C4 Shift ( | 130 – 150 ppm (N=N-C) | N/A | N/A |
| Diagnostic | Single peak in aromatic region | C5 is extremely deshielded (>170 ppm) |
Expert Insight: If your spectrum shows a single quaternary carbon signal in the 160 ppm region for a supposedly asymmetric product, you have likely formed the symmetric 1,3,4-thiadiazole .
Comparison 2: Substituent Effects at C5 (Electronic Tuning)
The chemical shift of the C5 carbon is highly sensitive to the electronic nature of the substituent. This sensitivity is a quality control checkpoint for library synthesis.
Experimental Data: Shift Trends for C5-X Substituents
| Substituent (X) at C5 | Electronic Effect | C5 Shift ( | C4 Shift ( | Mechanistic Cause |
| -H (Unsubstituted) | Reference | ~135.0 | ~145.0 | C4 is |
| -CH | Weak Donor (+I) | 145 – 150 | 138 – 142 | |
| -Ph (Aryl) | Conjugation (+M) | 155 – 160 | 130 – 135 | Ring current deshielding at C5. |
| -COOEt (Ester) | Acceptor (-M) | 130 – 140 | 150 – 155 | Anisotropic shielding of C5; C4 deshielded. |
| -NH | Strong Donor (+M) | 160 – 170 | 110 – 120 | Strong resonance shielding of C4 ( |
Validated Experimental Protocol
To ensure publication-quality data, strictly follow this "Self-Validating" workflow. Standard proton parameters often fail to resolve the quaternary C5 signal in substituted derivatives due to long relaxation times.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for thiadiazoles due to higher solubility and prevention of aggregation. -
Concentration: Minimum 15 mg/0.6 mL for clear quaternary carbon detection.
Step 2: Acquisition Parameters (The "Long-Pulse" Method)
Standard 13C parameters often miss the C5 signal if it is quaternary and attached to sulfur (slow relaxation).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds (Standard is 1.0s). Why? To allow full relaxation of the C5 nucleus, ensuring the signal integrates quantitatively.
-
Scans (NS): Minimum 1024 scans.
Step 3: The "Triangulation" Validation
Do not rely on 1D 13C NMR alone. Use this 3-step logic:
-
1H NMR: Identify the H4 proton (if C4 is unsubstituted) – typically a singlet at 8.5–9.5 ppm .
-
HSQC: Correlate H4 to the C4 carbon. This definitively identifies C4.
-
HMBC: Look for a long-range coupling from H4 (or substituent protons) to C5.
-
If C5 is substituted: You will see a "hole" in the HSQC at the C5 shift, but a strong cross-peak in the HMBC.
-
Visualization of Structural Assignment[2][3][4][5][6][7]
The following decision tree illustrates the logic flow for distinguishing the target 1,2,3-thiadiazole from its common isomers using 13C NMR data.
Caption: Logical decision tree for differentiating 1,2,3-thiadiazoles from 1,2,4- and 1,3,4-isomers using 13C NMR signal count and chemical shift analysis.
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Foundational text on thiadiazole reactivity and properties).
-
Kalinina, T. A., et al. (2016). "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles." ResearchGate. (Used for comparative isomer data).
-
Tokareva, M. A., et al. (2020). "The effect of the C5-substituent on regioselectivity in the Rh(II)-catalyzed intermolecular transannulation." Catalysis Science & Technology. (Source for electronic effects of C5 substituents).
-
Looker, J. H., et al. (1978).[1] "4-Cyano-1,2,3-thiadiazole Characterization." Journal of Heterocyclic Chemistry. (Specific chemical shift reference for C4-substituted variants).
Sources
Comparative Acidity & Structural Dynamics of Thiadiazole Thiol Isomers
The following guide provides an in-depth technical comparison of thiadiazole thiol isomers, focusing on their acidity (pKa), tautomeric equilibria, and structural stability.
Executive Summary
Thiadiazole thiols are critical bioisosteres in medicinal chemistry, widely used to modulate lipophilicity and binding affinity in drug design.[1][2] Their chemical behavior is dominated by thiol-thione tautomerism , where the thione (NH) form is generally the stable species in solution. Consequently, the "acidity" of these compounds typically refers to the deprotonation of the cyclic nitrogen (N-H) rather than the sulfhydryl (-SH) group.
This guide compares the two most pharmacologically relevant isomers: 1,3,4-thiadiazole-2-thiol (highly stable, moderate acidity) and 1,2,4-thiadiazole-5-thiol (highly reactive, higher acidity).[2]
Structural Analysis & Tautomerism
Understanding the pKa requires analyzing the specific tautomer present in solution. For both isomers, the equilibrium strongly favors the thione form due to the stabilization energy of the thioamide resonance.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer dynamics that dictate the observable acidity.
Caption: Tautomeric equilibrium favors the thione form. The measured pKa corresponds to the dissociation of the N-H proton to form a resonance-stabilized anion.
Comparative Acidity Data (pKa)
The following table synthesizes experimental and predicted pKa values. Note that 1,3,4-isomers are significantly more stable and well-characterized, whereas 1,2,4-isomers are often synthesized as derivatives due to the instability of the parent thiol.[2]
| Isomer / Derivative | Dominant Tautomer | Experimental pKa | Predicted pKa | Electronic Character |
| 1,3,4-Thiadiazole-2-thiol | Thione (NH at N3) | 6.6 – 6.8 | 6.49 ± 0.40 | Weakly Acidic; Anion stabilized by two N atoms.[2] |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Thione | 6.49 | 6.50 | Methyl group is weakly electron-donating, slightly lowering acidity. |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Thione | 7.80 ± 0.20 | 7.80 | Amino group is strongly electron-donating (resonance), decreasing acidity (raising pKa).[2] |
| 1,2,4-Thiadiazole-5-thiol | Thione (NH at N4) | Unstable | 5.2 – 5.8 | More Acidic ; The 1,2,4-ring is more electron-deficient, stabilizing the anion.[2] |
| 1,2,4-Triazole-3-thiol (Reference) | Thione | 8.15 | 8.20 | Less acidic than thiadiazoles due to lack of Sulfur's inductive withdrawal.[2] |
Mechanistic Insight: Why is the 1,2,4-isomer more acidic?
-
Inductive Effect: The 1,2,4-thiadiazole ring system is less aromatic and more electron-deficient than the 1,3,4-system.[2] The presence of nitrogen at the 2- and 4-positions creates a stronger electron-withdrawing environment for the C5-position.
-
Anion Stability: Upon deprotonation of the 1,2,4-thione (at N4), the negative charge is delocalized onto the adjacent sulfur (S1) and nitrogen (N2). The proximity of the sulfur atom to the deprotonation site (N4) in the 1,2,4-isomer provides stronger inductive stabilization compared to the 1,3,4-isomer (where deprotonation is at N3, further from S1).[2]
Experimental Protocol: pKa Determination
To accurately determine the pKa of these sparingly soluble heterocycles, Spectrophotometric Titration is the gold standard. It requires less sample than potentiometry and avoids electrode fouling by sulfur compounds.
Workflow Diagram
Caption: Spectrophotometric titration workflow for determining pKa of UV-active heterocyclic thiols.
Detailed Methodology
-
Stock Solution: Prepare a
M stock solution of the thiadiazole thiol in methanol or acetonitrile (to ensure solubility). -
Buffer Preparation: Prepare a series of aqueous buffers (phosphate, acetate, borate) ranging from pH 2.0 to 12.0 with constant ionic strength (
M KCl).[2] -
Titration: Add 50 µL of stock solution to 2.5 mL of each buffer.
-
Measurement: Record UV-Vis spectra (200–400 nm) against a solvent blank.
-
Observation:
-
Thione form (Acidic pH): Typically shows
around 310–320 nm. -
Thiolate Anion (Basic pH): Typically shows a bathochromic shift (red shift) to ~340–350 nm with increased intensity.
-
-
Calculation: Plot Absorbance (
) at vs. pH. Fit the sigmoidal curve using the modified Henderson-Hasselbalch equation:
Applications in Drug Development
The pKa value directly influences the Lipophilicity (LogD) and Membrane Permeability .
-
At Physiological pH (7.4):
-
Bioisosterism: The thiadiazole thione moiety is a bioisostere for carboxylic acids (due to acidity) and amide bonds (due to H-bond acceptor/donor profile).
SAR Decision Flow
Caption: Decision tree for selecting thiadiazole scaffolds based on pKa-driven pharmacokinetic properties.
References
-
Hu, Y., et al. (2014).[2][3] "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 114(10), 5572–5610.[2] Link
-
Silva, A. L. R., et al. (2022).[2][3] "Tautomerism and thermodynamic stability of two mercapto-1,3,4-thiadiazoles." Journal of Chemical Thermodynamics, 168, 106725.[2] Link
-
Ulusoy, N., et al. (2000).[2] "Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs." Arzneimittelforschung, 50(1), 48–54.[2] Link
-
ChemicalBook. (2025).[4][5] "5-Amino-1,3,4-thiadiazole-2-thiol Properties and pKa Data." Link
-
PubChem. (2025). "Compound Summary: 2-Mercapto-1,3,4-thiadiazole." National Library of Medicine. Link
Sources
Technical Comparison Guide: HPLC Separation of Thiadiazole Isomers
Executive Summary
Thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-isomers) are critical bioisosteres in modern drug discovery, serving as core scaffolds for antibacterial, anticancer, and anti-inflammatory agents. Their separation is chromatographically challenging due to their high polarity, structural similarity, and the basicity of the ring nitrogens.
This guide provides a mechanistic comparison of these isomers, predicting their retention behavior based on dipole moments and pKa values. It details a self-validating HPLC protocol designed to resolve these isomers and their common derivatives (e.g., amino-thiadiazoles), shifting the focus from trial-and-error to rational method design.
Physicochemical Profile & Retention Mechanisms[1][2]
To separate these isomers, one must understand the "Molecular Personality" of each ring system. The elution order in Reverse Phase Chromatography (RP-HPLC) is inversely correlated with the polarity and hydrogen-bonding capability of the isomer.
Comparative Data: The Isomer Matrix
| Isomer | Structure | Dipole Moment (D) | Basicity (pKa of conjugate acid) | RP-HPLC Elution Tendency (C18) | HILIC Elution Tendency |
| 1,3,4-Thiadiazole | Symmetrical ( | High (~3.3 D) | ~ -4.9 (Weakly basic) | Fastest (Most Polar) | Slowest |
| 1,2,4-Thiadiazole | Asymmetrical ( | Moderate (~1.6 D) | ~ -1.3 (More basic) | Intermediate | Intermediate |
| 1,2,3-Thiadiazole | Vicinal Nitrogens | Moderate | Weak base | Intermediate | Intermediate |
| 1,2,5-Thiadiazole | Fused-like stability | Low (~1.5 D) | Very weak base | Slowest (Most Hydrophobic) | Fastest |
Key Insight: The 1,3,4-thiadiazole ring is typically the most hydrophilic due to the exposure of the sulfur atom flanked by two nitrogens, creating a strong dipole. In a standard C18 method, it will almost invariably elute before its 1,2,5- or 1,2,4- counterparts.
Method Development Decision Matrix
The following decision tree illustrates the logical flow for selecting the stationary phase based on the specific thiadiazole derivative's properties (LogP).
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on the hydrophobicity of the thiadiazole derivative.
Experimental Protocol: Separation of Amino-Thiadiazole Derivatives
Direct analysis of the liquid core heterocycles is rare. Most researchers analyze amino-thiadiazoles (intermediates). The following protocol is optimized for separating 2-amino-1,3,4-thiadiazole from its isomers and synthetic impurities.
Chromatographic Conditions[1][2][3][4][5][6]
-
System: HPLC with PDA (Photodiode Array) Detector.
-
Column: Phenomenex Luna C18(2) or equivalent (End-capped is mandatory to reduce peak tailing caused by nitrogen-silanol interactions).
-
Dimensions: 150 mm x 4.6 mm, 5 µm.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Why pH 3.0? Thiadiazoles are weak bases. At pH 3.0, the ring nitrogens are partially protonated, improving solubility, but the acidic buffer suppresses the ionization of residual silanols on the column, sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled temperature is crucial for reproducibility of polar analytes).
-
Detection: UV @ 260 nm (λmax for the thiadiazole ring).
Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar 1,3,4-isomer) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Expected Results (Relative Retention)
| Compound | Relative Retention Time (RRT) | Explanation |
| 2-amino-1,3,4-thiadiazole | 1.00 (Reference) | High polarity; elutes first. |
| 2-amino-1,2,4-thiadiazole | ~1.2 - 1.4 | Lower dipole moment; greater hydrophobic interaction. |
| Substituted Phenyl-thiadiazoles | > 2.5 | Phenyl ring dominates retention; elutes much later. |
Troubleshooting & Optimization (Self-Validating System)
To ensure the method is working correctly, use these intrinsic checks:
-
Peak Symmetry Check:
-
Observation: Tailing factor > 1.5 for the thiadiazole peak.
-
Root Cause:[2][3] Secondary interactions between the basic thiadiazole nitrogen and acidic silanols on the silica support.
-
Correction: Add 5-10 mM Triethylamine (TEA) to the mobile phase or switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Agilent Bonus-RP).
-
-
Retention Drift:
-
Observation: Retention times decrease over sequential runs.
-
Root Cause:[2][3][4] "Phase Collapse" (Dewetting) if running 100% aqueous buffer for polar isomers on a standard C18.
-
Correction: Ensure at least 3-5% organic modifier is present at the start (as per the protocol above) or use an "AQ" type C18 column designed for 100% aqueous stability.
-
-
Resolution Loss:
-
Observation: Co-elution of 1,3,4- and 1,2,4- isomers.
-
Correction: Change selectivity by swapping Acetonitrile for Methanol. Methanol is a protic solvent and can hydrogen bond with the thiadiazole nitrogens, often altering the selectivity enough to separate critical pairs.
-
References
-
Lemieszek, M., & Rzeski, W. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Link
-
Raszewski, G. (2014).[5] A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma. ResearchGate. Link
-
Basavanakatti, A.I., et al. (2024).[2][6] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Link[6]
-
Matysiak, J. (2025).[2][5][7] In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl-benzene-1,3-diols. National Institutes of Health (PMC). Link
-
ISRES. (2023). Thiadiazoles and Their Properties: Structural diversity and local polarization. ISRES. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Validation for High-Nitrogen Thiadiazole Compounds
For Immediate Release
SOUTHAMPTON, UK – February 4, 2026 – In the intricate world of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For researchers, scientists, and drug development professionals working with high-nitrogen thiadiazole compounds, elemental analysis serves as a fundamental technique for verifying chemical composition. However, the unique properties of these molecules present distinct analytical challenges. This guide provides an in-depth comparison of elemental analysis validation strategies, offering experimental insights and robust protocols to ensure data integrity and analytical accuracy.
Nitrogen-containing heterocycles are foundational structural motifs in a vast array of pharmaceuticals, with 59% of small-molecule drugs approved by the U.S. FDA containing at least one such ring system.[1][2] Thiadiazoles, a class of sulfur and nitrogen-containing heterocycles, are of particular interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The high nitrogen content, a feature often sought for its contribution to the energetic properties and biological activity of these compounds, can complicate accurate elemental analysis.[1]
This guide will navigate the complexities of validating elemental analysis methods for these challenging compounds, comparing established techniques and providing actionable protocols for immediate implementation in a research or quality control setting.
The Challenge: Accurate Analysis of High-Nitrogen, Sulfur-Containing Heterocycles
The primary method for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds is combustion analysis.[6][7] This technique involves the complete combustion of a sample at high temperatures to convert the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[6][7][8] While robust, the high nitrogen and presence of sulfur in thiadiazole derivatives can lead to several analytical hurdles:
-
Incomplete Combustion: The thermal stability of some nitrogen-rich compounds can result in incomplete combustion, leading to the underestimation of elemental content.
-
Formation of Nitrogen Oxides (NOx): During combustion, nitrogen can form various oxides (NOx) in addition to N₂ gas.[9] Modern elemental analyzers employ a reduction step to convert NOx to N₂, but the efficiency of this conversion is critical for accurate nitrogen determination.[9]
-
Sulfur Interference: The presence of sulfur can sometimes interfere with the detection of other elements. For instance, sulfur dioxide (SO₂) can have overlapping signals with other gases if not properly separated. Additionally, issues in elemental analysis of organometallic samples containing sulfur atoms have been reported.[10]
-
Matrix Effects: The overall composition of the sample matrix can influence the combustion process and subsequent gas detection.
A rigorous validation of the analytical method is therefore not merely a regulatory formality but a scientific necessity to ensure the reliability of the generated data.
Comparative Analysis of Elemental Analysis Validation Strategies
Method validation in elemental analysis, particularly within the pharmaceutical industry, is guided by principles outlined in pharmacopeias and guidelines such as those from the International Council for Harmonisation (ICH).[11] A comprehensive validation protocol should assess accuracy, precision, repeatability, linearity, and the limits of detection and quantification (LOD, LOQ).[11]
Here, we compare two primary approaches for validating an elemental analysis method for high-nitrogen thiadiazole compounds: the Certified Reference Material (CRM) Approach and the Comparative Method Approach .
| Validation Parameter | Certified Reference Material (CRM) Approach | Comparative Method Approach | Considerations for High-Nitrogen Thiadiazoles |
| Accuracy | Analysis of a CRM with a matrix similar to the thiadiazole compounds. The results must fall within the certified uncertainty range of the CRM. | Comparison of results obtained from the new method with those from a well-established, validated method (e.g., a different type of elemental analyzer or a classical wet chemistry method like the Kjeldahl method for nitrogen).[12] | The availability of a CRM that closely matches the high nitrogen and sulfur content of the target compounds is crucial but can be limited. The comparative method may be more practical if a suitable CRM is unavailable. |
| Precision (Repeatability & Intermediate Precision) | Repeated analysis of a homogeneous thiadiazole sample or a suitable CRM over a short period (repeatability) and on different days with different analysts (intermediate precision). | Same as the CRM approach, but the focus is on the consistency of the new method's results. | The inherent heterogeneity of some synthesized compounds can affect precision. Ensuring sample homogeneity through proper grinding and mixing is critical. |
| Linearity | Analysis of a series of standards of known concentrations, typically prepared by diluting a stock standard of a pure, stable compound. | Analysis of a series of samples with varying, known concentrations of the thiadiazole compound. | The dynamic range of the detector must be sufficient to accurately measure the high nitrogen content without saturation. |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components. For elemental analysis, this is primarily ensured by the complete separation of the gaseous combustion products. | The method's ability to produce results that are in agreement with the comparative method for a range of thiadiazole derivatives with different substituents. | The gas chromatography column and detector settings must be optimized to ensure baseline separation of N₂, CO₂, H₂O, and SO₂ peaks. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined by analyzing samples with very low concentrations of the analyte. | Less relevant for the primary elemental composition of a pure compound but important if analyzing for trace elemental impurities. | For bulk elemental analysis, the focus is on accuracy and precision at the expected high concentrations rather than low-level detection. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the described protocols are designed to be self-validating. This is achieved through the systematic inclusion of checks and controls at each stage of the analytical process.
Caption: Workflow for the validation of an elemental analysis method.
1. Materials and Reagents:
-
High-purity thiadiazole compound (previously characterized by other spectroscopic methods, e.g., NMR, MS).
-
Certified Reference Material (CRM): Sulphanilamide (C₆H₈N₂O₂S) is an excellent choice due to its well-defined composition of C, H, N, and S.[13] Other suitable CRMs include Acetanilide or EDTA.[13]
-
High-purity tin or silver capsules for sample weighing.[9]
-
Instrument-specific reagents (e.g., catalysts, carrier gases).
2. Instrument Setup and System Suitability:
-
Perform routine instrument maintenance, including checking and replacing combustion and reduction tubes and catalysts as needed.
-
Conduct an instrument leak check to ensure a sealed system.
-
Calibrate the instrument using a well-characterized standard (e.g., Acetanilide).
-
Perform a System Suitability Test (SST) by analyzing the chosen CRM (e.g., Sulphanilamide) three times. The results for C, H, N, and S should be within ±0.3% of the certified values.
3. Accuracy Assessment:
-
Accurately weigh (to ±0.001 mg) three separate samples of the high-nitrogen thiadiazole compound (typically 1-2 mg).
-
Analyze each sample using the calibrated elemental analyzer.
-
Calculate the mean experimental percentage for C, H, N, and S.
-
Compare the mean experimental values to the theoretical values calculated from the compound's molecular formula. The acceptance criterion is typically that the experimental value should be within ±0.4% of the theoretical value.
4. Precision (Repeatability) Study:
-
Accurately weigh and analyze six individual samples of the same homogeneous high-nitrogen thiadiazole compound.
-
Calculate the mean, standard deviation (SD), and percentage relative standard deviation (%RSD) for the C, H, N, and S content.
-
The acceptance criterion for repeatability is typically a %RSD of ≤0.2%.
5. Data Interpretation and Validation Summary:
The following table presents hypothetical data from a validation study of a novel thiadiazole derivative, C₈H₅N₅S₂.
| Parameter | Element | Theoretical Value (%) | Experimental Results | Acceptance Criteria | Pass/Fail |
| Accuracy | C | 40.49 | Mean: 40.35% | ±0.4% (40.09 - 40.89) | Pass |
| H | 2.12 | Mean: 2.18% | ±0.4% (1.72 - 2.52) | Pass | |
| N | 29.51 | Mean: 29.35% | ±0.4% (29.11 - 29.91) | Pass | |
| S | 27.02 | Mean: 27.15% | ±0.4% (26.62 - 27.42) | Pass | |
| Precision (Repeatability) | C | 40.49 | %RSD: 0.15% | ≤0.2% | Pass |
| H | 2.12 | %RSD: 0.18% | ≤0.2% | Pass | |
| N | 29.51 | %RSD: 0.12% | ≤0.2% | Pass | |
| S | 27.02 | %RSD: 0.16% | ≤0.2% | Pass |
Advanced Considerations and Alternative Methodologies
For particularly challenging compounds or when orthogonal validation is required, other techniques can be employed:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): While primarily used for trace elemental impurity analysis, ICP-MS can be adapted for the quantification of sulfur.[14][15][16][17] This is particularly useful if matrix interferences are suspected in combustion analysis.[18][19]
-
High-Resolution Mass Spectrometry (HRMS): Can provide a highly accurate mass measurement, which in turn confirms the elemental composition. This is a powerful complementary technique to elemental analysis.
-
Kjeldahl Method: This classical wet chemical digestion and titration method is specific for nitrogen determination and can be used as a reference method to validate the nitrogen results from combustion analysis.[12]
Logical Relationships in Troubleshooting
When validation fails, a systematic approach to troubleshooting is essential.
Caption: A logical flowchart for troubleshooting failed elemental analysis validation.
Conclusion
The validation of elemental analysis methods for high-nitrogen thiadiazole compounds is a critical step in the research and development of new chemical entities. By understanding the inherent challenges and implementing a robust, self-validating protocol that incorporates system suitability tests with appropriate certified reference materials, researchers can ensure the accuracy and reliability of their data. A meticulous and systematic approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice, providing a solid foundation for subsequent research and development activities.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Rather, M. A., & Ganie, S. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Okoronkwo, J. A., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Retrieved from [Link]
-
Tantawy, A. S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. ResearchGate. Retrieved from [Link]
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Siodłak, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. National Center for Biotechnology Information. Retrieved from [Link]
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UC Davis Analytical Lab. (n.d.). Total Nitrogen and Carbon - Combustion Method. Retrieved from [Link]
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Liu, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. National Center for Biotechnology Information. Retrieved from [Link]
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Guler, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]
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Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]
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ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Retrieved from [Link]
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Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
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Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some New 1,3,4-Thiadiazol Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2,3-Thiadiazole-5-thiol
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop to the final point of disposal. This guide provides a detailed protocol for the proper handling and disposal of 1,2,3-thiadiazole-5-thiol, a sulfur-containing heterocyclic compound. The procedures outlined here are synthesized from established safety protocols for thiols and hazardous chemical waste, ensuring a self-validating system of laboratory safety. Our primary objective is to empower researchers with the knowledge to manage this chemical responsibly, protecting both personnel and the environment.
Core Hazard Assessment & Guiding Principles
-
Thiol Group Hazards: Thiols are notorious for their potent and offensive odors. More critically, they are reactive and can be toxic. General safety procedures for thiols are designed to contain this odor and mitigate reactivity.[1]
-
Thiadiazole Derivative Hazards: Related thiadiazole compounds are classified as harmful if swallowed, and can cause significant skin and eye irritation.[2] Some derivatives may also exhibit respiratory irritation.[2][3] Furthermore, many sulfur-containing heterocyclic compounds are very toxic to aquatic life, necessitating containment from environmental release.[4][5]
-
Principle of Precaution: Given the combined hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[6] All handling and disposal procedures should be conducted in accordance with local, institutional, and national regulations. Under no circumstances should this chemical or its waste be discharged into drains.[6][7]
Personnel Protection & Engineering Controls
Effective containment begins with appropriate engineering controls and personal protective equipment (PPE). The causality is clear: preventing exposure is the most effective safety measure.
| Control/PPE | Specification & Rationale |
| Engineering Control | All work, including weighing, transfers, and disposal procedures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Double-gloving is recommended during waste handling. |
| Eye Protection | ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. Ensure shoes fully cover the feet. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, a respirator with an appropriate cartridge may be necessary. |
Step-by-Step Disposal Workflow
The appropriate disposal path for this compound waste depends on its concentration and form (solid, concentrated liquid, or dilute aqueous solution). The following decision tree and protocols outline the correct procedure.
Caption: Disposal Decision Workflow for this compound Waste.
Protocol A: Direct Hazardous Waste Collection (Concentrated Waste)
This is the most direct and preferred method for disposing of the pure chemical, reaction byproducts, and contaminated materials.
-
Segregation: Collect all solid and liquid waste containing this compound into a designated hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.
-
Containerization: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
Storage: Store the sealed container in a designated and properly placarded satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's certified hazardous waste management service (e.g., EH&S).
Protocol B: Chemical Decontamination (Dilute Aqueous Waste)
This protocol is suitable only for dilute aqueous solutions, such as wash layers from a reaction work-up. The principle is the oxidative conversion of the thiol to a less hazardous sulfonic acid using sodium hypochlorite (bleach).[8]
-
Collection: In a chemical fume hood, collect all dilute aqueous layers into a chemically resistant container (e.g., a large glass bottle) that can be securely sealed.
-
Treatment: Slowly and carefully add an excess of sodium hypochlorite solution (e.g., commercial laundry bleach) to the aqueous waste.[8] Be aware that this addition can be exothermic.
-
Reaction: Securely cap the container, shake it vigorously to ensure mixing, and allow it to stand in the back of the fume hood for at least 24 hours.[8] This allows time for the oxidation reaction to complete.
-
Verification: After 24 hours, carefully uncap the container and check for the characteristic thiol odor. If no odor is detected, the decontamination is likely complete.[8]
-
Final Disposal: If no odor is present, the treated solution can be poured down the drain, followed by flushing with a large volume of water.[8] If a thiol odor persists, add more bleach, seal the container, and let it stand for another 24 hours before re-testing.
Decontamination of Glassware & Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and unintentional exposure.
-
Prepare a Bleach Bath: In a designated plastic tub within a fume hood, prepare a decontamination bath consisting of a 1:1 mixture of commercial bleach and water.[1]
-
Immediate Soaking: Immediately after use, place all contaminated glassware (flasks, beakers, funnels, etc.) into the bleach bath. Ensure items are fully submerged.
-
Soak Time: Allow the glassware to soak for a minimum of 14 hours (overnight is recommended).[1] For larger items that cannot be submerged, fill them with the bleach solution and let them soak in the hood.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water. It can then be cleaned using standard laboratory detergents and procedures.[1]
-
Bleach Bath Disposal: A bleach bath can be reused multiple times. Dispose of it when a strong unpleasant smell persists or a significant amount of solid waste has accumulated. Pour the used bleach solution down the sink with plenty of running water.[1]
Spill & Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for hazardous waste disposal.[7]
-
Do not allow the spilled material to enter drains or waterways.[7]
-
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and stewardship.
References
-
Safety Data Sheet: Sulphur. Carl ROTH.
-
How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester.
-
Chemical Safety Data Sheet MSDS / SDS - 1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program.
-
1,2,4-Thiadiazole-3-ethanethioic acid, 5-amino-alpha-((triphenylmethoxy)imino)-, S-2-benzothiazolyl ester, (alphaZ)-. PubChem.
-
Safety Data Sheet. ChemScene.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008). [Source not publicly available]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
- SAFETY DATA SHEET. (2010). [Source not publicly available]
- SAFETY DATA SHEET. (2024). [Source not publicly available]
-
Substance Information - ECHA. European Union.
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Personal protective equipment for handling 1,2,3-Thiadiazole-5-thiol
Technical Advisory: Safe Handling & Logistics for 1,2,3-Thiadiazole-5-thiol
Executive Summary & Risk Assessment
Handling this compound (CAS: 5393-91-9) presents a dual challenge: biological activity potential and high olfactory impact (stench) . Unlike simple aliphatic thiols, the thiadiazole core introduces heterocyclic reactivity and potential tautomerism (thiol-thione equilibrium), which can influence solubility and metabolic stability.
This guide moves beyond generic MSDS advice to provide a field-proven logistical framework. The primary risks are respiratory sensitization, severe eye irritation, and environmental nuisance complaints due to the low odor threshold of the thiol moiety. Zero-emission handling is the operational standard.
Physiochemical Hazard Profile
Understanding the molecule's behavior dictates the safety protocol.
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust Hazard: High risk of airborne particulate migration during weighing. Static charge can disperse particles. |
| Reactivity | Nucleophilic -SH / Thione Tautomer | Prone to oxidative dimerization (disulfide formation) in air. Requires inert atmosphere (Argon/N2). |
| Olfactory | High Potency Stench | Leak Risk: Trace amounts (<1 ppb) are detectable. Poor handling leads to building-wide evacuations (false gas leak alarms). |
| Toxicity | Irritant (H315, H319, H335) | Target Organs: Mucous membranes and eyes. Potential sensitizer.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The sulfur-nitrogen heterocycle requires specific barrier protection.
| Body Zone | Recommended PPE | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile (Min 5 mil outer) | Permeation: Thiols can permeate thin latex rapidly. Nitrile offers superior resistance to sulfur-based organics. Protocol: Change outer gloves immediately upon splash; change inner gloves every 60 mins. |
| Respiratory | Fume Hood (Primary) | Engineering Control: All open handling must occur in a certified hood (Face velocity: 100 fpm). Backup: If hood failure occurs, use a half-mask with P100/OV (Organic Vapor) cartridges. |
| Eye Protection | Chemical Goggles | Vapor Seal: Safety glasses with side shields are insufficient. Thiol vapors are lachrymators; a full seal prevents ocular absorption and irritation. |
| Body Defense | Lab Coat + Apron | Particulate Trap: A disposable Tyvek apron over the lab coat prevents dust from embedding in fabric fibers, which would off-gas stench later in common areas. |
PPE Decision Logic (Visualization)
Caption: Decision logic for selecting PPE based on physical state and exposure intensity.
Operational Protocol: The "Zero-Odor" Workflow
This protocol is designed to prevent "thiol creep"—the migration of odors outside the hood.
Phase 1: Preparation & Weighing
-
Static Control: Thiadiazole powders are often static-prone. Use an anti-static gun or ionizer bar in the balance to prevent powder "jumping."
-
The "Coffin" Method: Never weigh directly on the balance pan.
-
Place a secondary container (e.g., a wide-mouth jar) inside the balance.
-
Weigh the thiadiazole into a vial inside that jar.
-
Seal the jar before removing it from the balance to transfer to the hood.
-
Phase 2: Reaction & Transfer
-
Inert Atmosphere: this compound is prone to oxidation. Flush reaction vessels with Argon (heavier than air) rather than Nitrogen for better blanketing of the solid.
-
Cannula Transfer: If the compound is in solution, use cannula transfer techniques to avoid open pouring.
Phase 3: Decontamination (The Bleach Kill)
Thiols must be chemically quenched, not just washed away.
-
Mechanism: Oxidation converts the stench-producing Thiol (-SH) into a non-volatile Sulfonate (-SO3H).
-
Reaction:
-
-
Protocol:
-
Prepare a 10% Bleach (Hypochlorite) solution.
-
Submerge all contaminated glassware, spatulas, and septa in the bath for minimum 4 hours (overnight is best).
-
Warning: Do not acidify the bleach bath (risk of Chlorine gas).
-
Decontamination Workflow (Visualization)
Caption: Step-by-step oxidative decontamination process to eliminate thiol residues.
Waste Disposal Logistics
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged in Ziploc-style bags inside the fume hood before being placed in the solid waste drum.
-
Liquid Waste: Do not mix thiol waste with general organic solvents if possible. Segregate into a "Stench Waste" carboy. Add a small amount of bleach to the carboy (if compatible with other solutes) to keep headspace odors down.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methyl-1,3,4-thiadiazole-2(3H)-thione. Retrieved from
-
University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved from
-
University of Washington, EH&S. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Thiol Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
